(3-Bromo-1-propyn-1-yl)cyclopropane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromoprop-1-ynylcyclopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7Br/c7-5-1-2-6-3-4-6/h6H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPRIMCABZIBGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C#CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852526-08-0 | |
| Record name | (3-bromoprop-1-yn-1-yl)cyclopropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of (3-Bromo-1-propyn-1-yl)cyclopropane
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the predicted chemical properties and reactivity of (3-Bromo-1-propyn-1-yl)cyclopropane. As of the date of this publication, detailed experimental data for this specific compound is not extensively available in peer-reviewed literature. The information presented herein is based on established principles of organic chemistry and data from analogous structures. All experimental protocols are generalized and would require optimization.
Executive Summary
This compound is a bifunctional organic molecule incorporating a strained cyclopropane ring and a reactive bromoalkyne moiety. This unique combination of functional groups suggests its potential as a versatile building block in organic synthesis, particularly for the introduction of the cyclopropyl-ethynyl motif into more complex molecular architectures. This guide summarizes its core chemical properties, predicted spectroscopic data, and expected reactivity, providing a theoretical framework for its use in research and development.
Core Chemical Properties
The fundamental chemical properties of this compound are summarized below. Physical properties are based on vendor-supplied information and computational predictions.
| Property | Value | Source |
| Molecular Formula | C₆H₇Br | [Vendor Data] |
| Molecular Weight | 159.02 g/mol | [Vendor Data] |
| CAS Number | 852526-08-0 | [Vendor Data] |
| Appearance | Colorless to light yellow liquid | [Vendor Data] |
| Boiling Point | 176.3 ± 19.0 °C at 760 mmHg (Predicted) | [Vendor Data] |
| Purity (Typical) | ≥97% (GC) | [Vendor Data] |
| Storage Temperature | 2-8°C | [Vendor Data] |
Predicted Spectroscopic Data
Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Protons (Structure Ref.) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-1 (CH) | 0.8 - 1.2 | Multiplet (m) | - | 1H |
| H-2, H-2' (CH₂) | 0.5 - 0.9 | Multiplet (m) | - | 2H |
| H-3, H-3' (CH₂) | 0.5 - 0.9 | Multiplet (m) | - | 2H |
| H-4 (CH₂) | 4.15 | Doublet (d) | ~2.5 | 2H |
Structure Reference:
(Note: This is a simplified representation for proton labeling)
Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Carbon (Structure Ref.) | Predicted Chemical Shift (δ, ppm) |
| C-1 (CH) | 5 - 15 |
| C-2, C-3 (CH₂) | 5 - 15 |
| C-4 (C≡) | 75 - 85 |
| C-5 (≡C-Br) | 40 - 50 |
Structure Reference:
(Note: This is a simplified representation for carbon labeling)
Predicted Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3080 - 3000 | C-H stretch (cyclopropane) |
| ~2250 - 2200 | C≡C stretch (alkyne) |
| ~1450 | CH₂ scissoring |
| ~1020 | Cyclopropane ring breathing |
| ~650 - 550 | C-Br stretch |
Predicted Mass Spectrometry (EI)
| m/z Value | Predicted Fragment |
| 158/160 | [M]⁺ (Isotopic pattern for Br) |
| 79 | [M - Br]⁺ |
| 41 | [C₃H₅]⁺ (Cyclopropyl) |
Synthesis and Reactivity
Plausible Synthetic Pathway
A likely synthetic route to this compound would involve the reaction of cyclopropylacetylene with a suitable brominating agent. A common method for the synthesis of bromoalkynes is the reaction of a terminal alkyne with N-bromosuccinimide (NBS) in the presence of a silver catalyst, such as silver nitrate (AgNO₃).
Caption: Plausible synthetic pathway for this compound.
Generalized Experimental Protocol:
-
To a solution of cyclopropylacetylene (1.0 eq) in acetone at 0 °C, add N-bromosuccinimide (1.1 eq) in one portion.
-
Add a catalytic amount of silver nitrate (0.05 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract with diethyl ether.
-
Wash the organic layer with saturated aqueous sodium thiosulfate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Predicted Reactivity
The reactivity of this compound is expected to be dominated by the bromoalkyne and cyclopropane functionalities.
4.2.1 Reactions of the Bromoalkyne
The carbon-bromine bond in bromoalkynes is a good leaving group, making the molecule susceptible to nucleophilic substitution and a valuable substrate for cross-coupling reactions.
-
Sonogashira Coupling: This is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This compound can participate as the halide partner, coupling with a terminal alkyne to form a di-substituted diyne.
Caption: Predicted Sonogashira coupling reaction pathway.
-
Nucleophilic Substitution: Strong nucleophiles can displace the bromide ion. For example, reaction with sodium azide would be expected to yield the corresponding azido-alkyne.
4.2.2 Reactions Involving the Cyclopropane Ring
The high ring strain of the cyclopropane ring makes it susceptible to ring-opening reactions under certain conditions, particularly with electrophiles or under radical conditions. However, in many cases, the cyclopropane ring is stable to the conditions used to react with the bromoalkyne moiety.
Potential Applications
Given its structure, this compound is a promising building block for:
-
Medicinal Chemistry: The cyclopropyl group is a common motif in pharmaceuticals due to its ability to impart conformational rigidity and improve metabolic stability. The alkyne handle allows for its incorporation into a wide variety of scaffolds.
-
Materials Science: Poly-ynes and other conjugated systems containing the cyclopropyl moiety could have interesting electronic and photophysical properties.
-
Agrochemicals: The introduction of the cyclopropyl-ethynyl group may lead to the development of new herbicides and pesticides with novel modes of action.
Safety and Handling
This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Bromoalkynes can be lachrymatory and are generally considered to be toxic. Avoid inhalation, ingestion, and skin contact. Store in a cool, dry place away from heat and incompatible materials.
This document is intended for informational purposes only and should not be considered a substitute for rigorous experimental validation.
In-Depth Technical Guide: (3-Bromo-1-propyn-1-yl)cyclopropane (CAS 852526-08-0) - A Versatile Building Block for Drug Discovery and Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive characterization of the chemical compound with CAS number 852526-08-0, identified as (3-Bromo-1-propyn-1-yl)cyclopropane. While specific biological activity for this compound is not extensively documented in current literature, its structural motifs—a cyclopropane ring and a bromo-alkyne—are of significant interest in medicinal chemistry and organic synthesis. This document summarizes its known physicochemical properties, proposes a potential synthetic pathway, and explores its utility as a versatile building block in key chemical reactions such as Sonogashira coupling and azide-alkyne cycloaddition ("click chemistry"). The potential for this molecule to contribute to the development of novel therapeutics is discussed in the context of the established roles of cyclopropyl and alkynyl moieties in drug design.
Chemical and Physical Properties
This compound is a chemical intermediate available from various commercial suppliers. Its fundamental properties are summarized in the table below. It is important to note that some of these values are predicted and should be confirmed experimentally.
| Property | Value | Source |
| CAS Number | 852526-08-0 | Multiple Chemical Suppliers |
| Molecular Formula | C₆H₇Br | [ChemScene], [Biosynth] |
| Molecular Weight | 159.02 g/mol | [ChemScene], [Biosynth] |
| Predicted Boiling Point | 176.3±19.0 °C (at 760 mmHg) | ChemicalBook |
| Predicted Density | 1.49±0.1 g/cm³ | ChemicalBook |
| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | ChemicalBook |
| Physical Appearance | Not specified, likely a liquid or low-melting solid | General chemical properties |
| Solubility | Not specified, likely soluble in organic solvents | General chemical properties |
Synthesis and Spectroscopic Data
Proposed Synthetic Protocol
A potential method for the synthesis of this compound involves the bromination of cyclopropylacetylene. A common method for the bromination of terminal alkynes is reaction with N-bromosuccinimide (NBS) in the presence of a silver catalyst, such as silver nitrate (AgNO₃).
Materials:
-
Cyclopropylacetylene
-
N-Bromosuccinimide (NBS)
-
Silver Nitrate (AgNO₃)
-
Acetone (anhydrous)
-
Silica gel for chromatography
-
Hexane
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for extraction and chromatography
Procedure:
-
In a round-bottom flask protected from light, dissolve cyclopropylacetylene (1.0 equivalent) and N-bromosuccinimide (1.1 equivalents) in anhydrous acetone.
-
To this stirring solution, add a catalytic amount of silver nitrate (e.g., 0.1 mol%).
-
Stir the reaction mixture at room temperature for a specified time (e.g., 3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetone.
-
Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., 100% hexane), to yield this compound.
Workflow Diagram:
Expected Spectroscopic Characterization
While specific spectral data is not available, the following are expected characteristics based on the structure:
-
¹H NMR: Signals corresponding to the cyclopropyl protons (a complex multiplet in the region of 0.5-1.5 ppm) and a singlet for the acetylenic proton (if any starting material remains, typically around 2-3 ppm). The absence of the acetylenic proton signal would indicate complete conversion.
-
¹³C NMR: Resonances for the sp-hybridized carbons of the alkyne and the sp³-hybridized carbons of the cyclopropane ring.
-
IR Spectroscopy: A characteristic absorption for the C≡C triple bond (around 2100-2260 cm⁻¹).
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of C₆H₇Br (159.02 g/mol ), with a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Potential Applications in Organic Synthesis and Drug Discovery
The bifunctional nature of this compound, possessing both a reactive bromo-alkyne and a desirable cyclopropyl group, makes it a valuable building block for the synthesis of more complex molecules.
Sonogashira Coupling
The bromo-alkyne moiety is a suitable substrate for Sonogashira coupling, a powerful cross-coupling reaction to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. In this case, the bromo-alkyne would react with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst.
Generalized Experimental Protocol for Sonogashira Coupling:
Materials:
-
This compound
-
Aryl or vinyl alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
A suitable base (e.g., triethylamine or diisopropylamine)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a reaction vessel under an inert atmosphere, add the aryl or vinyl alkyne, the palladium catalyst, and copper(I) iodide in the chosen solvent.
-
Add the base, followed by this compound.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).
-
Perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.
Signaling Pathway Diagram for Sonogashira Coupling:
Azide-Alkyne Cycloaddition (Click Chemistry)
The terminal alkyne of this compound can participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific formation of a 1,2,3-triazole ring by reacting with an organic azide. This is particularly useful for bioconjugation and the synthesis of complex molecules.
Generalized Experimental Protocol for Click Chemistry:
Materials:
-
This compound
-
Organic azide (R-N₃)
-
Copper(II) sulfate (CuSO₄)
-
A reducing agent (e.g., sodium ascorbate)
-
A suitable solvent system (e.g., t-butanol/water or DMF)
Procedure:
-
Dissolve the organic azide and this compound in the chosen solvent system.
-
Add a freshly prepared solution of sodium ascorbate, followed by a solution of copper(II) sulfate.
-
Stir the reaction mixture at room temperature. The reaction is often rapid.
-
Upon completion, the product can often be isolated by filtration or extraction, with minimal need for extensive purification.
Logical Relationship Diagram for Click Chemistry:
Significance in Drug Discovery
The incorporation of cyclopropane rings into drug candidates is a well-established strategy in medicinal chemistry. The rigid, three-dimensional nature of the cyclopropyl group can help to lock in a bioactive conformation, leading to increased potency and selectivity for the target receptor. Furthermore, the cyclopropyl group can enhance metabolic stability by blocking sites of oxidation, and it can improve the pharmacokinetic profile of a drug molecule.
Terminal alkynes are also a key functional group in modern drug discovery. Beyond their utility in synthesis via click chemistry and Sonogashira coupling, the alkyne moiety itself can interact with biological targets and is present in a number of approved drugs.
Given these properties, this compound represents a valuable starting material for the synthesis of libraries of novel compounds for high-throughput screening. Its ability to participate in robust and versatile coupling reactions allows for the rapid generation of diverse molecular architectures containing the beneficial cyclopropyl group.
Conclusion
This compound (CAS 852526-08-0) is a chemical compound with significant potential as a building block in organic synthesis and drug discovery. While direct biological data for this specific molecule is scarce, its constituent functional groups—the cyclopropane ring and the bromo-alkyne—are highly relevant to the design and synthesis of new therapeutic agents. This technical guide provides a foundation for researchers to explore the utility of this compound in their synthetic endeavors, with the ultimate goal of developing novel molecules with valuable pharmacological properties. Further experimental investigation into the synthesis, reactivity, and potential biological activities of this compound and its derivatives is warranted.
The Synthesis of Cyclopropyl Acetylenes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopropyl acetylenes are a class of strained organic molecules that have garnered significant interest in the scientific community, particularly in the realm of medicinal chemistry. Their unique structural and electronic properties make them valuable building blocks in the synthesis of complex molecular architectures, most notably in the development of novel therapeutics. This technical guide provides a comprehensive overview of the discovery and history of cyclopropyl acetylenes, with a detailed focus on the evolution of their synthetic methodologies. Key experimental protocols are provided, and quantitative data are summarized for comparative analysis.
Introduction
The cyclopropyl group, a three-membered carbocycle, is a fascinating structural motif in organic chemistry. When coupled with an acetylene unit, it gives rise to cyclopropyl acetylenes, compounds that exhibit a unique combination of ring strain and reactivity. The introduction of a cyclopropyl moiety into a molecule can significantly influence its conformational rigidity, metabolic stability, and binding affinity to biological targets.[1] Consequently, cyclopropyl acetylenes have emerged as crucial intermediates in the synthesis of a variety of bioactive molecules, including the anti-HIV drug Efavirenz.[1][2] This guide delves into the historical context of their discovery and the various synthetic strategies that have been developed for their preparation.
Historical Perspective and Key Discoveries
The exploration of cyclopropyl acetylenes began with foundational studies on the synthesis of strained ring systems. One of the earliest reported methods for the preparation of the parent compound, cyclopropylacetylene, involved a two-step sequence starting from cyclopropyl methyl ketone.[1][3] This initial approach, while groundbreaking, was hampered by low overall yields and difficulties in scaling up.[3] Over the years, significant efforts have been directed towards the development of more efficient and scalable synthetic routes, leading to several improved methodologies.
Synthetic Methodologies
A variety of synthetic routes to cyclopropyl acetylenes have been reported, each with its own advantages and limitations. The following sections detail the most significant of these methods.
From Cyclopropyl Methyl Ketone
This classical two-step approach involves the dichlorination of cyclopropyl methyl ketone followed by a double dehydrohalogenation.[3]
Step 1: Dichlorination of Cyclopropyl Methyl Ketone
The first step involves the reaction of cyclopropyl methyl ketone with a chlorinating agent, such as phosphorus pentachloride (PCl₅), to yield 1-cyclopropyl-1,1-dichloroethane.[1]
Step 2: Double Dehydrohalogenation
The resulting dichloroethane is then treated with a strong base, such as potassium tert-butoxide in dimethyl sulfoxide (DMSO), to induce double dehydrohalogenation and form cyclopropylacetylene.[1] While historically significant, this method often suffers from low yields, typically in the range of 20-25%.[1]
One-Pot Synthesis from 5-Chloro-1-pentyne
A more efficient, one-pot procedure has been developed starting from the commercially available 5-chloro-1-pentyne.[3] This method involves a metalation followed by an intramolecular cyclization.
The reaction is typically carried out by treating 5-chloro-1-pentyne with two equivalents of a strong organolithium base, such as n-butyllithium, in a suitable solvent like cyclohexane.[1][3] The first equivalent of the base deprotonates the terminal alkyne, while the second facilitates the intramolecular cyclization to form the cyclopropyl ring. An aqueous workup then yields cyclopropylacetylene. This method offers a significant improvement in yield, typically around 58%.[3]
From Cyclopropane Carboxaldehyde and Malonic Acid
For large-scale industrial applications, a process has been developed that utilizes inexpensive and readily available starting materials: cyclopropane carboxaldehyde and malonic acid.[4] This multi-step synthesis provides high overall yields.
Step 1: Condensation to form 3-Cyclopropylacrylic Acid
Cyclopropane carboxaldehyde is condensed with malonic acid in the presence of a base catalyst to form 3-cyclopropylacrylic acid.[4]
Step 2: Halogenation to form (E,Z)-1-Halo-2-cyclopropylethylene
The 3-cyclopropylacrylic acid is then halogenated to produce a mixture of (E,Z)-1-halo-2-cyclopropylethylene.[4]
Step 3: Dehydrohalogenation to form Cyclopropylacetylene
Finally, dehydrohalogenation of the vinyl halide with a strong base yields cyclopropylacetylene.[4] This process is particularly advantageous for its scalability and use of less hazardous reagents compared to other methods.[4]
Quantitative Data Summary
The following tables provide a summary of the physical properties and spectroscopic data for cyclopropylacetylene, as well as a comparison of the yields for the different synthetic methods discussed.
Table 1: Physical Properties of Cyclopropylacetylene
| Property | Value | Reference |
| Molecular Formula | C₅H₆ | [1] |
| Molar Mass | 66.10 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 51-53 °C | [1] |
| Density | 0.781 g/cm³ at 25 °C | [1] |
| Refractive Index (n20/D) | 1.429 | [2] |
| Flash Point | -17 °C | [1] |
Table 2: Spectroscopic Data for Cyclopropylacetylene
| Technique | Solvent | Chemical Shift (δ) / Wavenumber (cm⁻¹) | Reference |
| ¹H NMR (300 MHz) | CDCl₃ | 0.65-0.78 (m, 4H), 1.17-1.27 (m, 1H), 1.73 (d, 1H, J = 2.2 Hz) | [3] |
| ¹³C NMR (75 MHz) | CDCl₃ | -0.8, 8.1, 63.4, 87.6 | [3] |
| IR | - | ~3300 (≡C-H stretch), ~2100 (C≡C stretch) | [5] |
Table 3: Comparison of Synthetic Methods
| Starting Material(s) | Key Reagents | Overall Yield (%) | Scale | Reference |
| Cyclopropyl methyl ketone | PCl₅, Potassium tert-butoxide | 20-25 | Lab | [1] |
| 5-Chloro-1-pentyne | n-Butyllithium | 58 | Lab/Pilot | [3] |
| Cyclopropane carboxaldehyde, Malonic acid | Base catalyst, Halogenating agent, Strong base | High (not specified) | Industrial | [4] |
Experimental Protocols
The following are detailed experimental protocols for the key synthetic methods described above.
One-Pot Synthesis of Cyclopropylacetylene from 5-Chloro-1-pentyne[3]
Materials:
-
5-Chloro-1-pentyne (1.0 mol, 102.5 g)
-
n-Butyllithium (2.1 mol, in cyclohexane)
-
Cyclohexane (anhydrous)
-
Saturated aqueous ammonium chloride solution
-
Nitrogen gas (inert atmosphere)
Equipment:
-
3-L three-necked round-bottomed flask
-
Mechanical stirrer
-
1-L pressure-equalizing addition funnel
-
Reflux condenser
-
Heating mantle
-
Ice bath
-
Distillation apparatus
Procedure:
-
A 3-L, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a 1-L pressure-equalizing addition funnel, and a reflux condenser topped with a nitrogen inlet.
-
The flask is charged with 5-chloro-1-pentyne (1.0 mol) and 250 mL of cyclohexane and cooled to 0 °C in an ice bath.
-
n-Butyllithium (2.1 mol) is added dropwise via the addition funnel over 1.5 hours, maintaining the internal temperature below 20 °C. A thick precipitate will form.
-
After the addition is complete, the mixture is heated to reflux (approximately 78 °C) and maintained for 3 hours. Butane gas will evolve during this time.
-
The reaction mixture is then cooled to 0 °C, and the reaction is carefully quenched by the dropwise addition of 750 mL of saturated aqueous ammonium chloride solution. The quench is exothermic and the temperature should be kept below 20 °C.
-
The layers are separated, and the organic layer is fractionally distilled to isolate the cyclopropylacetylene. The product typically distills at 52-55 °C.
Synthesis of 3-Cyclopropylacrylic Acid from Cyclopropane Carboxaldehyde and Malonic Acid[4]
Materials:
-
Cyclopropane carboxaldehyde
-
Malonic acid
-
Pyridine (or other suitable base catalyst)
-
A suitable non-aqueous solvent (e.g., toluene)
Procedure:
-
In a reaction vessel, cyclopropane carboxaldehyde is combined with 1 to 2 molar equivalents of malonic acid in a suitable non-aqueous solvent.
-
The mixture is stirred, and if necessary, gently heated to dissolve the reactants.
-
Approximately 0.1 to 5.0 mole equivalents of a base catalyst, such as pyridine, are added.
-
The reaction mixture is heated to a temperature sufficient to promote the condensation reaction and the formation of 3-cyclopropylacrylic acid. The progress of the reaction can be monitored by standard analytical techniques (e.g., TLC, GC).
-
Upon completion, the reaction mixture is worked up to isolate the 3-cyclopropylacrylic acid.
Applications in Drug Development
The unique properties of the cyclopropylacetylene moiety have made it a valuable component in the design of new pharmaceuticals. The rigid cyclopropyl ring can act as a conformational constraint, locking a molecule into a bioactive conformation. Furthermore, the cyclopropyl group can enhance metabolic stability by blocking sites of oxidative metabolism.[1]
A prime example of its application is in the synthesis of Efavirenz , a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV.[2] The cyclopropylacetylene fragment is a key building block in the construction of this complex molecule. Its incorporation is crucial for the drug's potent activity and favorable pharmacokinetic profile.
Conclusion
Cyclopropyl acetylenes have evolved from being a synthetic curiosity to indispensable building blocks in modern organic chemistry, particularly in the field of drug discovery. The development of efficient and scalable synthetic methods has been pivotal to this transition. From the early, low-yielding routes to the more recent one-pot and industrial-scale processes, the journey of cyclopropyl acetylene synthesis highlights the continuous innovation in synthetic organic chemistry. As the demand for structurally complex and metabolically robust drug candidates continues to grow, the importance of cyclopropyl acetylenes is set to increase, promising further exciting developments in this area of research.
References
- 1. Cyclopropylacetylene - Wikipedia [en.wikipedia.org]
- 2. Cyclopropylacetylene Neat, 97 6746-94-7 [sigmaaldrich.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US6297410B1 - Process for the preparation of cyclopropylacetylene - Google Patents [patents.google.com]
- 5. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to the Molecular Structure of (3-Bromo-1-propyn-1-yl)cyclopropane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, predicted spectroscopic properties, and a proposed synthetic pathway for (3-Bromo-1-propyn-1-yl)cyclopropane. Due to the limited availability of direct experimental data in peer-reviewed literature, this document focuses on a detailed theoretical analysis based on established principles of organic chemistry and spectroscopy. The information presented herein is intended to serve as a valuable resource for researchers interested in the synthesis and potential applications of this and related compounds in fields such as medicinal chemistry and materials science.
Molecular Structure and Physicochemical Properties
This compound is a halogenated organic compound featuring a cyclopropane ring attached to a bromo-substituted propargyl group. The presence of the strained cyclopropane ring and the reactive propargyl bromide moiety suggests a molecule with significant potential for further chemical transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 852526-08-0 | [1][2][3][4] |
| Molecular Formula | C₆H₇Br | [1][2] |
| Molecular Weight | 159.03 g/mol | [1][2] |
| Physical Form | Predicted to be a liquid at room temperature | Inferred |
| Boiling Point | Not experimentally determined; predicted to be elevated due to the polar bromine atom but lowered by the compact structure. | Inferred |
| Solubility | Predicted to be soluble in common organic solvents (e.g., diethyl ether, dichloromethane, THF) and insoluble in water. | Inferred |
| Storage Temperature | Inert atmosphere, 2-8°C | [2] |
Proposed Synthesis Protocol
A plausible and efficient synthetic route to this compound involves a two-step process starting from commercially available cyclopropylacetylene. This proposed methodology is based on established organic transformations.
Step 1: Lithiation of Cyclopropylacetylene
Reaction: Deprotonation of cyclopropylacetylene using a strong base like n-butyllithium to form the corresponding lithium acetylide.
Detailed Protocol:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF).
-
Cool the flask to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium in hexanes to the THF.
-
To this solution, add a solution of cyclopropylacetylene in anhydrous THF dropwise, ensuring the temperature remains below -70°C.
-
Allow the reaction mixture to stir at -78°C for 1 hour to ensure complete formation of the lithium cyclopropylacetylide.
Step 2: Bromination of Lithium Cyclopropylacetylide
Reaction: Quenching the lithium acetylide with an electrophilic bromine source.
Detailed Protocol:
-
Prepare a solution of bromine (Br₂) in anhydrous THF in a separate, dry dropping funnel.
-
Slowly add the bromine solution to the lithium cyclopropylacetylide suspension at -78°C. The reaction is typically rapid and exothermic; careful control of the addition rate is crucial to avoid side reactions.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography on silica gel.
Caption: Proposed two-step synthesis of this compound.
Predicted Spectroscopic Data
In the absence of published experimental spectra, the following data are predicted based on the molecular structure and established spectroscopic principles.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show signals corresponding to the cyclopropyl and propargyl protons. The cyclopropyl protons will exhibit complex splitting patterns due to geminal and vicinal couplings, and their chemical shifts will be in the characteristic upfield region.
Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |
| CH₂ (cyclopropyl) | 0.7 - 0.9 | Multiplet | - | 4H |
| CH (cyclopropyl) | 1.3 - 1.5 | Multiplet | - | 1H |
| CH₂ (propargyl) | 4.0 - 4.2 | Singlet | - | 2H |
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will show distinct signals for the carbons of the cyclopropyl ring and the acetylenic and propargylic carbons.
Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Assignment | Predicted Chemical Shift (δ, ppm) |
| CH₂ (cyclopropyl) | 8 - 12 |
| CH (cyclopropyl) | 15 - 20 |
| C≡C-Br | 35 - 40 |
| C≡C-CH₂ | 80 - 85 |
| CH₂-Br | 10 - 15 |
Predicted Infrared (IR) Spectrum
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~3080-3000 | C-H (cyclopropyl) | C-H stretching |
| ~2250-2200 | C≡C | Alkyne C≡C stretching (weak) |
| ~1450 | CH₂ | CH₂ scissoring |
| ~650-550 | C-Br | C-Br stretching |
Predicted Mass Spectrum (MS)
The mass spectrum under electron ionization (EI) is expected to show the molecular ion peak and characteristic fragmentation patterns.
Table 5: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Fragment | Description |
| 158/160 | [C₆H₇Br]⁺ | Molecular ion peak (M⁺), showing isotopic pattern for Bromine (¹⁹Br/⁸¹Br ≈ 1:1) |
| 79 | [C₆H₇]⁺ | Loss of Bromine radical |
| 41 | [C₃H₅]⁺ | Cyclopropyl cation |
Potential Applications and Logical Relationships
The unique combination of a strained cyclopropane ring and a reactive propargyl bromide functionality makes this compound a potentially valuable building block in organic synthesis.
Caption: Logical relationships of potential reactions and resulting products.
The propargyl bromide moiety can readily undergo nucleophilic substitution reactions with a variety of nucleophiles, allowing for the introduction of diverse functional groups. Furthermore, the terminal alkyne can participate in various coupling reactions, such as the Sonogashira coupling, to form more complex conjugated systems. The strained cyclopropane ring can also influence the reactivity of the molecule and may be involved in ring-opening reactions under certain conditions. These properties make this compound an attractive scaffold for the synthesis of novel compounds with potential applications in drug discovery and materials science.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. Catalytic Borylative Opening of Propargyl Cyclopropane, Epoxide, Aziridine, and Oxetane Substrates: Ligand Controlled Synthesis of Allenyl Boronates and Alkenyl Diboronates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 852526-08-0 [chemicalbook.com]
An In-depth Technical Guide to the Physical Properties of (3-Bromo-1-propyn-1-yl)cyclopropane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and estimated physical properties of the novel chemical compound (3-Bromo-1-propyn-1-yl)cyclopropane. Due to the limited availability of experimental data for this specific molecule, this document also outlines a detailed, plausible experimental protocol for its synthesis, based on established chemical transformations. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.
Core Physical and Chemical Properties
Quantitative data for this compound is scarce in publicly available literature. The following table summarizes the known identifiers and molecular properties, alongside the experimentally determined properties of its key precursor, cyclopropylacetylene, for comparative purposes. The physical properties for the target compound are currently not experimentally determined.
| Property | This compound | Cyclopropylacetylene (Starting Material) |
| CAS Number | 852526-08-0 | 6746-94-7[1][2][3] |
| Molecular Formula | C₆H₇Br | C₅H₆[1][2][3] |
| Molecular Weight | 159.03 g/mol | 66.10 g/mol [1][2][3] |
| Boiling Point | Not available | 51-53 °C[1] |
| Density | Not available | 0.781 g/mL at 25 °C[1] |
| Refractive Index | Not available | n20/D 1.429[4] |
| Solubility | Not available | Slightly soluble in water[2] |
Proposed Experimental Protocol for Synthesis
The synthesis of this compound can be achieved through the bromination of the terminal alkyne, cyclopropylacetylene. A well-established and efficient method for this transformation is the use of N-bromosuccinimide (NBS) with a catalytic amount of silver nitrate (AgNO₃). This reaction is known for its high yield and selectivity for the bromination of the acetylenic proton.
Reaction Scheme:
Materials and Reagents:
-
Cyclopropylacetylene (97% or higher purity)
-
N-Bromosuccinimide (NBS), freshly recrystallized
-
Silver Nitrate (AgNO₃), ACS reagent grade
-
Acetone, anhydrous
-
Pentane, ACS reagent grade
-
Saturated aqueous solution of Sodium Thiosulfate (Na₂S₂O₃)
-
Brine (saturated aqueous NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), dissolve cyclopropylacetylene (1.0 equivalent) in anhydrous acetone.
-
Addition of Reagents: To the stirred solution, add N-bromosuccinimide (1.1 equivalents).
-
Catalyst Introduction: Add a catalytic amount of silver nitrate (0.1 equivalents) to the reaction mixture. The flask should be protected from light, as NBS and silver salts can be light-sensitive.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the consumption of the starting alkyne.
-
Workup: Upon completion of the reaction, quench the mixture by adding a saturated aqueous solution of sodium thiosulfate. Dilute the mixture with pentane and transfer it to a separatory funnel.
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Safety Precautions:
-
N-Bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood.
-
The reaction involving NBS can be exothermic; appropriate cooling might be necessary for larger-scale reactions.
-
Standard personal protective equipment (safety goggles, lab coat, and gloves) should be worn at all times.
Logical Workflow for Synthesis
The following diagram illustrates the logical workflow for the proposed synthesis of this compound.
This guide provides a foundational understanding of this compound, offering both its known chemical properties and a robust protocol for its synthesis. As a novel compound, further experimental investigation is warranted to fully characterize its physical and chemical behavior, which will be invaluable for its potential applications in drug discovery and materials science.
References
An In-depth Technical Guide on the Stability and Storage of (3-Bromo-1-propyn-1-yl)cyclopropane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and storage of (3-Bromo-1-propyn-1-yl)cyclopropane, a key reagent in various synthetic applications. This document outlines the known physicochemical properties, recommended storage conditions, potential hazards, and proposed methodologies for stability assessment.
Physicochemical Properties and Storage Conditions
This compound is a colorless to light yellow liquid.[1] Due to its reactive nature, specific storage conditions are crucial to maintain its purity and prevent degradation. A summary of its properties and recommended storage is provided in the table below.
| Property | Value | Source |
| CAS Number | 852526-08-0 | [1] |
| Molecular Formula | C₆H₇Br | [1] |
| Molecular Weight | 159.02 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Purity (GC) | 98.46% | [1] |
| Recommended Storage | 2-8°C, under an inert atmosphere | [1] |
| Retest Date | Approximately 3 years from the date of testing | [1] |
Stability and Reactivity Profile
Detailed stability studies on this compound are not extensively published. However, by examining the reactivity of its core functional groups—a bromoalkyne and a cyclopropane ring—we can infer its stability profile and potential hazards.
2.1. Bromoalkyne Moiety: A Potential for Instability
The presence of the bromoalkyne functional group is a primary concern for the stability of this compound. Propargyl bromide (3-bromo-1-propyne), a structurally related compound, is known to be highly reactive and can decompose explosively, especially when subjected to mild shock or heating under confinement.[2][3][4][5] This suggests that this compound may also be sensitive to mechanical shock and thermal stress. It is crucial to handle this compound with appropriate safety precautions, including avoiding impact and elevated temperatures. Dilution in a suitable solvent, such as toluene, has been shown to reduce the explosive tendency of propargyl bromide and may be a prudent measure for handling and storing this compound.[3]
2.2. Electrophilic Cyclopropane Ring: Susceptibility to Nucleophilic Attack
The cyclopropane ring in this compound is activated by the adjacent electron-withdrawing alkyne group, rendering it electrophilic. Such "donor-acceptor" cyclopropanes are known to be susceptible to ring-opening reactions when exposed to nucleophiles.[6] This reactivity is a key aspect of their synthetic utility but also a consideration for their stability. Contact with strong nucleophiles, and even some weak nucleophiles, could lead to the degradation of the compound via the opening of the three-membered ring. Therefore, it is essential to avoid storage with or exposure to nucleophilic reagents.
Proposed Experimental Protocol for Stability Assessment
Given the lack of a standardized, published stability testing protocol for this compound, the following general methodology is proposed for researchers and drug development professionals who need to perform a formal stability study. This protocol is based on established principles of stability testing for reactive small molecules.
Objective: To evaluate the stability of this compound under various environmental conditions over a defined period.
Materials and Equipment:
-
This compound, neat and/or in a suitable solvent (e.g., toluene).
-
Inert, sealed vials (e.g., amber glass ampoules).
-
Controlled environment chambers (for temperature and humidity).
-
Gas Chromatograph with Mass Spectrometric detector (GC-MS).
-
High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV-Vis or MS).
-
Nuclear Magnetic Resonance (NMR) spectrometer.
Procedure:
-
Sample Preparation:
-
Aliquots of the test substance (neat or in solution) are placed into inert vials.
-
The headspace of the vials is purged with an inert gas (e.g., argon or nitrogen) before sealing to prevent oxidative degradation.
-
-
Storage Conditions:
-
Long-Term Stability: Samples are stored at the recommended condition of 2-8°C.
-
Accelerated Stability: To predict long-term stability, samples are stored at elevated temperatures, for example, 25°C/60% RH and 40°C/75% RH.
-
Stress Testing: To identify potential degradation products and pathways, samples are subjected to more extreme conditions, such as high heat (e.g., 60°C), exposure to light (photostability), and contact with potential initiators of decomposition (e.g., trace metals, acids, or bases).
-
-
Time Points for Analysis:
-
Samples are analyzed at predetermined intervals. For long-term studies, this could be at 0, 3, 6, 9, 12, 18, 24, and 36 months. For accelerated studies, time points might be 0, 1, 3, and 6 months.
-
-
Analytical Methods:
-
GC-MS: This is the primary method for assessing purity and identifying volatile degradation products. A suitable capillary column and temperature program should be developed to resolve the parent compound from any potential impurities or degradants.
-
HPLC: For less volatile degradation products, a reversed-phase HPLC method can be developed. This is particularly useful for quantifying the parent compound and any major degradation products.
-
¹H NMR: NMR spectroscopy can be used to confirm the structure of the compound and to detect any structural changes over time.
-
-
Data Analysis:
-
The purity of the compound is determined at each time point.
-
The rate of degradation is calculated, and the shelf-life of the compound under the tested conditions is extrapolated.
-
Any significant degradation products are identified and, if necessary, quantified.
-
Workflow for Chemical Stability Assessment
The following diagram illustrates a typical workflow for assessing the stability of a chemical compound like this compound.
Caption: A generalized workflow for conducting a comprehensive stability study of a chemical compound.
Safety Precautions
Given the potential for explosive decomposition and reactivity towards nucleophiles, the following safety precautions are recommended when handling this compound:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood.
-
Avoid Shock and Heat: Do not subject the compound to mechanical shock or friction. Avoid heating the compound, especially in a closed container.
-
Incompatible Materials: Keep the compound away from strong bases, oxidizing agents, and nucleophiles.
-
Storage: Store in a tightly sealed container, under an inert atmosphere, in a designated, cool, and explosion-proof location.
This technical guide is intended to provide the most current and relevant information on the stability and storage of this compound. As with any reactive chemical, it is imperative to handle this compound with care and to perform a thorough risk assessment before use.
References
- 1. file.leyan.com [file.leyan.com]
- 2. Propargyl bromide - Wikipedia [en.wikipedia.org]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. Propargyl bromide | C3H3Br | CID 7842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-BROMOPROPYNE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. researchgate.net [researchgate.net]
(3-Bromo-1-propyn-1-yl)cyclopropane IUPAC nomenclature and synonyms
This technical guide provides a comprehensive overview of the chemical compound (3-Bromo-1-propyn-1-yl)cyclopropane, including its nomenclature, chemical properties, a plausible synthetic route, and potential reactivity. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
IUPAC Nomenclature and Synonyms
The compound with the chemical structure featuring a cyclopropane ring attached to a bromo-substituted propargyl group is systematically named according to IUPAC nomenclature.
IUPAC Name: this compound[1][2]
Synonyms:
-
(3-Bromoprop-1-yn-1-yl)cyclopropane[2]
-
Cyclopropane, (3-bromo-1-propynyl)-[2]
-
1-Bromo-3-cyclopropylpropyne
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 852526-08-0 | [1][2] |
| Molecular Formula | C₆H₇Br | [1] |
| Molecular Weight | 159.03 g/mol | [1] |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available | |
| Appearance | Likely a liquid at room temperature | Inferred from related compounds |
Proposed Synthetic Pathway
A specific, detailed experimental protocol for the synthesis of this compound is not described in the available literature. However, a plausible two-step synthetic route can be proposed starting from cyclopropylacetylene. This proposed pathway is based on established organic chemistry reactions.
Step 1: Lithiation of Cyclopropylacetylene
Cyclopropylacetylene can be deprotonated at the terminal alkyne position using a strong base like n-butyllithium (n-BuLi) to form a lithium acetylide intermediate.
Step 2: Bromination of the Lithium Acetylide
The lithium acetylide is then reacted with a suitable brominating agent, such as elemental bromine (Br₂), to yield the final product, this compound.
Caption: Proposed synthesis of this compound.
Experimental Protocol (Hypothetical)
Materials:
-
Cyclopropylacetylene
-
n-Butyllithium (in hexanes)
-
Bromine
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of cyclopropylacetylene in anhydrous diethyl ether is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
An equimolar amount of n-butyllithium in hexanes is added dropwise to the cooled solution, and the mixture is stirred for 1 hour at -78 °C to ensure complete formation of the lithium acetylide.
-
A solution of one equivalent of bromine in anhydrous diethyl ether is then added slowly to the reaction mixture at -78 °C.
-
After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product can be purified by distillation or column chromatography to yield pure this compound.
Potential Reactivity and Logical Relationships
The reactivity of this compound is dictated by the presence of the cyclopropyl group, the alkyne, and the bromine atom. While no specific signaling pathways involving this molecule have been documented, its structure suggests it could participate in a variety of organic reactions, making it a potentially useful building block in synthesis.
The presence of the propargyl bromide moiety suggests that the compound can act as an alkylating agent.[3] The cyclopropane ring is known to be susceptible to ring-opening reactions under certain conditions, particularly in the presence of electrophiles or transition metals.[4] The terminal bromoalkyne can participate in various coupling reactions, such as Sonogashira or Cadiot-Chodkiewicz couplings.
Caption: Potential reaction pathways for this compound.
References
Methodological & Application
Application Notes and Protocols for Sonogashira Coupling with (3-Bromo-1-propyn-1-yl)cyclopropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms. This powerful transformation typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex with a copper(I) co-catalyst. The resulting internal alkynes are valuable building blocks in the synthesis of pharmaceuticals, natural products, and advanced materials.
This document provides detailed application notes and a protocol for a specific variant of this reaction: the inverse Sonogashira coupling of (3-Bromo-1-propyn-1-yl)cyclopropane with terminal alkynes . In this reaction, the bromoalkyne serves as the electrophilic partner, reacting with a nucleophilic terminal alkyne to form unsymmetrical 1,3-diynes. The presence of the cyclopropyl group introduces a unique structural motif, offering potential for the development of novel chemical entities with interesting biological activities and material properties. The cyclopropane ring, a common feature in many biologically active molecules, can impart conformational rigidity and influence metabolic stability.
Reaction Principle and Logical Workflow
The inverse Sonogashira coupling of this compound with a terminal alkyne (R-C≡CH) proceeds via a catalytic cycle involving both palladium and copper species. The general transformation is as follows:
Cyclopropyl-C≡C-Br + H-C≡C-R --[Pd(0), Cu(I), Base]--> Cyclopropyl-C≡C-C≡C-R
The logical workflow for performing this reaction involves careful preparation of reagents and catalysts under an inert atmosphere, followed by the reaction itself, and finally, purification of the desired product.
Caption: A logical workflow for the inverse Sonogashira coupling protocol.
Experimental Protocols
While a specific protocol for this compound is not extensively documented, the following procedures are based on established methods for the inverse Sonogashira coupling of 1-bromoalkynes with terminal alkynes.[1][2] Researchers should consider these as starting points and may need to optimize conditions for their specific substrates.
Protocol 1: Palladium/Copper-Catalyzed Coupling
This protocol is adapted from general procedures for Sonogashira couplings and inverse Sonogashira reactions.
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (3-10 mol%)
-
Triphenylphosphine (PPh₃) (4-10 mol%)
-
Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 equiv)
-
Solvent: Anhydrous and degassed Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(PPh₃)₂Cl₂, CuI, and PPh₃.
-
Add the anhydrous, degassed solvent, followed by the base.
-
Stir the mixture for 10-15 minutes at room temperature.
-
Add the terminal alkyne to the mixture via syringe.
-
Finally, add this compound to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 40-80 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Catalyzed, Palladium-Free Coupling
This protocol is based on the work of Wang et al. for the synthesis of unsymmetrical buta-1,3-diynes.[1]
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Copper(I) iodide (CuI) (10 mol%)
-
Tris(o-tolyl)phosphine (P(o-tol)₃) (20 mol%)
-
Base: Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Solvent: Ethanol (EtOH)
Procedure:
-
To a round-bottom flask, add this compound, the terminal alkyne, CuI, P(o-tol)₃, and K₂CO₃.
-
Add ethanol as the solvent.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Take up the residue in an organic solvent and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables summarize typical reaction parameters and expected yields based on analogous inverse Sonogashira coupling reactions. The actual yields for the coupling of this compound may vary and require optimization.
Table 1: Reaction Parameters for Palladium/Copper-Catalyzed Coupling
| Parameter | Value |
| This compound | 1.0 equiv |
| Terminal Alkyne | 1.2 equiv |
| Pd(PPh₃)₂Cl₂ | 2-5 mol% |
| CuI | 3-10 mol% |
| PPh₃ | 4-10 mol% |
| Base (e.g., Et₃N) | 2-3 equiv |
| Solvent | THF or DMF |
| Temperature | 40-80 °C |
| Reaction Time | 2-24 h |
| Expected Yield | 60-90% |
Table 2: Reaction Parameters for Copper-Catalyzed, Palladium-Free Coupling
| Parameter | Value |
| This compound | 1.0 equiv |
| Terminal Alkyne | 1.2 equiv |
| CuI | 10 mol% |
| P(o-tol)₃ | 20 mol% |
| Base (K₂CO₃) | 2.0 equiv |
| Solvent | EtOH |
| Temperature | Room Temperature |
| Reaction Time | 4-12 h |
| Expected Yield | 70-95% |
Catalytic Cycle Visualization
The generally accepted mechanism for the palladium/copper-catalyzed Sonogashira coupling involves two interconnected catalytic cycles.
Caption: The interconnected palladium and copper catalytic cycles in the inverse Sonogashira coupling.
Applications in Drug Development
The synthesis of novel cyclopropyl-containing 1,3-diynes via this methodology opens avenues for the development of new therapeutic agents. The rigid diyne linker can be used to spatially orient pharmacophoric groups, while the cyclopropyl moiety can enhance binding affinity and improve pharmacokinetic properties. These compounds could be explored as:
-
Enzyme Inhibitors: The linear diyne scaffold can mimic substrates or transition states of various enzymes.
-
GPCR Ligands: The rigid structure can provide high selectivity for specific G-protein coupled receptor subtypes.
-
Anticancer Agents: Many natural products with diyne cores exhibit potent cytotoxic activity.
-
Molecular Probes: The alkyne functionality can be further modified using click chemistry for target identification and imaging studies.
Conclusion
The inverse Sonogashira coupling of this compound provides an efficient route to novel cyclopropyl-substituted 1,3-diynes. The protocols outlined in this document, based on established literature precedents, offer a solid starting point for researchers. The resulting compounds are of significant interest for applications in medicinal chemistry and materials science, warranting further exploration of this synthetic methodology. Optimization of reaction conditions for specific substrates is encouraged to achieve maximum efficiency and yield.
References
The Synthetic Potential of (3-Bromo-1-propyn-1-yl)cyclopropane in Cross-Coupling Reactions: A Guide for Researchers
Introduction
(3-Bromo-1-propyn-1-yl)cyclopropane is a versatile building block for organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its unique structure, featuring a reactive bromoalkyne tethered to a cyclopropyl group, allows for a variety of palladium-catalyzed cross-coupling reactions. The cyclopropane moiety is of significant interest in drug discovery as it can impart desirable properties such as increased metabolic stability, enhanced potency, and improved pharmacokinetic profiles. This document provides an overview of the potential applications of this compound in key cross-coupling reactions, including Sonogashira, Suzuki, and Stille couplings. While specific experimental data for this exact substrate is not extensively available in the public domain, this guide presents generalized protocols based on well-established methodologies for similar compounds.
Key Cross-Coupling Strategies
The bromoalkyne functionality of this compound serves as a versatile handle for the introduction of various organic fragments. The primary palladium-catalyzed cross-coupling reactions applicable to this substrate are the Sonogashira, Suzuki, and Stille couplings.
-
Sonogashira Coupling: This reaction enables the formation of a new carbon-carbon bond between the terminal alkyne of the substrate and an aryl or vinyl halide. This is a powerful method for synthesizing cyclopropyl-substituted arylalkynes.
-
Suzuki Coupling: The Suzuki coupling involves the reaction of the bromoalkyne with an organoboron compound, typically a boronic acid or ester. This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.
-
Stille Coupling: In a Stille coupling, the substrate reacts with an organotin compound. This method is also known for its functional group tolerance.
The general catalytic cycle for these palladium-catalyzed cross-coupling reactions is depicted below.
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Application Notes and Protocols
The following sections provide detailed, generalized protocols for the Sonogashira, Suzuki, and Stille couplings of this compound. These protocols are based on established literature procedures for similar bromoalkynes and should be considered as starting points for optimization.
Sonogashira Coupling
The Sonogashira coupling is a fundamental reaction for the synthesis of substituted alkynes. In the context of this compound, it allows for the introduction of aryl, heteroaryl, or vinyl substituents at the terminus of the alkyne.
Experimental Workflow:
Figure 2: A typical experimental workflow for a Sonogashira coupling reaction.
Detailed Protocol:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (5-10 mol%).
-
Addition of Reagents: Add a suitable base, typically an amine such as triethylamine or diisopropylamine (2-3 equiv.), and an appropriate solvent (e.g., THF, DMF, or toluene).
-
Substrate Addition: Add the desired terminal alkyne (1.1-1.5 equiv.) to the reaction mixture.
-
Reaction Conditions: Stir the mixture at room temperature or heat to 50-80 °C under an inert atmosphere (e.g., argon or nitrogen) until the reaction is complete (monitored by TLC or GC-MS).
-
Work-up: Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopropyl-substituted diyne.
Quantitative Data (Hypothetical):
| Entry | Aryl Halide | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Iodobenzene | Pd(PPh₃)₄ | Et₃N | THF | 25 | 85-95 |
| 2 | 4-Bromotoluene | PdCl₂(PPh₃)₂/CuI | i-Pr₂NH | DMF | 60 | 80-90 |
| 3 | 1-Iodonaphthalene | Pd(PPh₃)₄ | Et₃N | Toluene | 80 | 75-85 |
Note: The yields presented are hypothetical and based on typical outcomes for Sonogashira couplings of similar substrates.
Suzuki Coupling
The Suzuki coupling offers a powerful and versatile method for forming C-C bonds with excellent functional group tolerance. For this compound, this reaction enables the introduction of a wide array of aryl, heteroaryl, and vinyl substituents.
Experimental Workflow:
Application Notes and Protocols for the Cyclopropanation of Alkynes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the cyclopropanation of alkynes, a fundamental transformation in organic synthesis for the creation of highly strained and synthetically versatile cyclopropene and cyclopropane derivatives. The protocols outlined below are based on established, peer-reviewed methodologies and are intended to serve as a practical guide for laboratory execution.
Introduction
The cyclopropanation of alkynes is a powerful method for accessing three-membered carbocyclic rings, which are important structural motifs in numerous natural products and pharmaceutical agents. This transformation typically involves the reaction of an alkyne with a carbene or carbenoid species, often generated from a diazo compound in the presence of a transition metal catalyst. Key catalytic systems for this reaction include those based on rhodium, gold, and copper, each offering unique advantages in terms of reactivity, selectivity, and substrate scope. Both intermolecular and intramolecular variants of this reaction have been developed, providing access to a wide array of complex molecular architectures. The choice of catalyst and reaction conditions can significantly influence the efficiency and stereoselectivity of the cyclopropanation.
Data Presentation
The following tables summarize quantitative data for representative cyclopropanation reactions of alkynes, allowing for easy comparison of different catalytic systems and substrates.
Table 1: Gold-Catalyzed Enantioselective Cyclopropenation of Internal Alkynes [1]
| Entry | Alkyne Substrate | Diazo Compound | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Diphenylacetylene | Ethyl phenyldiazoacetate | (S)-xylylBINAP(AuCl)₂/AgSbF₆ (3) | CH₂Cl₂ | 23 | 12 | 95 | 98 |
| 2 | 1-Phenyl-1-propyne | Ethyl phenyldiazoacetate | (S)-xylylBINAP(AuCl)₂/AgSbF₆ (3) | CH₂Cl₂ | 23 | 12 | 85 | 96 |
| 3 | 1,2-Diphenylethyne | Methyl 2-naphthyldiazoacetate | (S)-xylylBINAP(AuCl)₂/AgSbF₆ (3) | CH₂Cl₂ | 23 | 12 | 92 | 97 |
| 4 | 4-Octyne | Ethyl phenyldiazoacetate | (S)-xylylBINAP(AuCl)₂/AgSbF₆ (3) | CH₂Cl₂ | 23 | 12 | 78 | 90 |
Table 2: Rhodium-Catalyzed Intramolecular Cyclopropanation of Enynes
| Entry | Enyne Substrate | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | dr |
| 1 | Allyl 2-diazo-4-phenyl-3-butenoate | Rh₂(OAc)₄ (1) | CH₂Cl₂ | 25 | 2 | 85 | >20:1 |
| 2 | Prenyl 2-diazo-4-phenyl-3-butenoate | Rh₂(OAc)₄ (1) | CH₂Cl₂ | 25 | 3 | 81 | >20:1 |
| 3 | Cinnamyl 2-diazo-3-butenoate | Rh₂(OAc)₄ (1) | Benzene | 80 | 1 | 75 | 10:1 |
Experimental Protocols
Protocol 1: Gold-Catalyzed Enantioselective Cyclopropenation of Internal Alkynes[1]
This protocol describes a highly enantioselective method for the cyclopropenation of internal alkynes using a binuclear gold catalyst.
Materials:
-
(S)-xylylBINAP(AuCl)₂
-
Silver hexafluoroantimonate (AgSbF₆)
-
Internal alkyne (e.g., diphenylacetylene)
-
Aryldiazoacetate (e.g., ethyl phenyldiazoacetate)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried flask under an inert atmosphere, add (S)-xylylBINAP(AuCl)₂ (0.006 mmol, 3 mol%).
-
Add anhydrous CH₂Cl₂ (1.0 mL) and stir the resulting suspension.
-
Add AgSbF₆ (0.012 mmol, 6 mol%) and stir the mixture for 5 minutes.
-
Add the internal alkyne (0.2 mmol, 1.0 equiv).
-
To the resulting mixture, add a solution of the aryldiazoacetate (0.3 mmol, 1.5 equiv) in anhydrous CH₂Cl₂ (1.0 mL) dropwise over a period of 1 hour using a syringe pump.
-
Stir the reaction mixture at 23 °C for 12 hours.
-
Upon completion of the reaction (monitored by TLC), concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired cyclopropene.
Protocol 2: Rhodium-Catalyzed Intermolecular Cyclopropenation of Alkynes with Ethyl Diazoacetate[2]
This protocol details a general procedure for the rhodium-catalyzed cyclopropenation of alkynes with ethyl diazoacetate.
Materials:
-
Dirhodium tetraacetate (Rh₂(OAc)₄)
-
Alkyne (e.g., 1-hexyne)
-
Ethyl diazoacetate (EDA)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet, add the alkyne (5.0 mmol, 5.0 equiv) and Rh₂(OAc)₄ (0.01 mmol, 0.2 mol%).
-
Add anhydrous CH₂Cl₂ (10 mL) and heat the mixture to reflux.
-
Add a solution of ethyl diazoacetate (1.0 mmol, 1.0 equiv) in anhydrous CH₂Cl₂ (5 mL) dropwise to the refluxing mixture over 2 hours.
-
After the addition is complete, continue to reflux the mixture for an additional 1 hour.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the corresponding cyclopropene.
Visualizations
Caption: General experimental workflow for catalytic cyclopropanation of alkynes.
Caption: Simplified catalytic cycle for metal-catalyzed cyclopropenation of alkynes.
References
Application Notes and Protocols for Cyclopropyl Alkynes in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of cyclopropyl alkynes in click chemistry, a class of reactions known for their high efficiency and selectivity. The unique structural and electronic properties of the cyclopropyl group can offer distinct advantages in various applications, particularly in the fields of bioconjugation and drug discovery. The protocols detailed below focus on two primary modalities of click chemistry: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).
Introduction to Cyclopropyl Alkynes in Click Chemistry
The cyclopropyl group, a three-membered carbocycle, is a valuable substituent in medicinal chemistry due to its ability to impart conformational rigidity and metabolic stability to molecules. When incorporated into an alkyne, it can influence the reactivity and properties of the resulting triazole products formed via click chemistry.
Key Advantages of Cyclopropyl Alkynes:
-
Metabolic Stability: The cyclopropyl group can block sites of oxidative metabolism, enhancing the pharmacokinetic profile of drug candidates.
-
Conformational Constraint: Its rigid nature can help in optimizing the binding affinity of a molecule to its biological target.
-
Modulation of Physicochemical Properties: The introduction of a cyclopropyl moiety can alter a molecule's lipophilicity and other properties, which can be beneficial for cell permeability and other pharmacokinetic parameters.
Application 1: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using Bicyclo[6.1.0]nonyne (BCN)
Bicyclo[6.1.0]nonyne (BCN) is a cyclooctyne derivative that contains a fused cyclopropane ring. This fusion introduces significant ring strain, making BCN highly reactive in SPAAC reactions. SPAAC is a bioorthogonal reaction, meaning it can be performed in living systems without interfering with native biochemical processes, as it does not require a cytotoxic copper catalyst.[1]
The reaction between BCN and an azide proceeds via a [3+2] cycloaddition to form a stable triazole linkage. The high ring strain of BCN (approximately 18 kcal/mol) lowers the activation energy, allowing the reaction to proceed efficiently at physiological temperatures.[1] BCN is noted for its high reactivity and hydrophilicity, making it well-suited for aqueous bioconjugation.[1]
Quantitative Data: Reaction Kinetics of BCN
The reactivity of BCN in SPAAC is significantly higher than that of unstrained alkynes. The table below summarizes the second-order rate constants for the reaction of endo-BCN and exo-BCN with benzyl azide.
| Cyclooctyne Derivative | Reaction Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) |
| endo-BCN | 0.14 |
| exo-BCN | 0.11 |
| Cyclooctyne (for comparison) | ~1 x 10⁻³ |
Data sourced from Dommerholt et al., Angew. Chem. Int. Ed., 2010.[2]
Experimental Protocol: Antibody Labeling with BCN-NHS Ester
This protocol describes the conjugation of a BCN moiety to the primary amines (lysine residues) of an antibody using an N-hydroxysuccinimide (NHS) ester derivative of BCN.
Materials:
-
Antibody solution (e.g., in PBS, pH 7.4)
-
BCN-NHS ester (dissolved in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (anhydrous)
-
Size-exclusion chromatography column (e.g., PD-10)
Procedure:
-
Antibody Preparation: Prepare a solution of the antibody at a concentration of 1-10 mg/mL in PBS, pH 7.4.
-
BCN-NHS Ester Solution: Prepare a stock solution of BCN-NHS ester in DMSO at a concentration of 10 mM.
-
Reaction Setup: Add a 10- to 20-fold molar excess of the BCN-NHS ester solution to the antibody solution. The final DMSO concentration should not exceed 10% (v/v) to avoid denaturation of the antibody.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
-
Purification: Remove the excess, unreacted BCN-NHS ester and byproducts by size-exclusion chromatography using a PD-10 column equilibrated with PBS.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the antibody at 280 nm and, if the BCN derivative contains a chromophore, its specific wavelength.
Application 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of Ethynylcyclopropane
While less common in the literature than strained cyclopropyl alkynes for SPAAC, simple cyclopropyl alkynes such as ethynylcyclopropane can participate in CuAAC reactions. This copper-catalyzed reaction is highly efficient and regioselective, exclusively forming the 1,4-disubstituted triazole isomer.[3][4] CuAAC is a powerful tool for synthesizing complex molecules and bioconjugates.[5][6]
Quantitative Data
Experimental Protocol: General Procedure for CuAAC of Ethynylcyclopropane with an Azide
This protocol provides a general method for the copper-catalyzed click reaction between ethynylcyclopropane and an organic azide.
Materials:
-
Ethynylcyclopropane
-
Organic azide (e.g., benzyl azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of water and a co-solvent like t-butanol or DMSO)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, for biocompatible reactions)
Procedure:
-
Reactant Solution: In a reaction vessel, dissolve the organic azide (1.0 equivalent) and ethynylcyclopropane (1.0-1.2 equivalents) in the chosen solvent system (e.g., 1:1 water:t-butanol).
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.1-0.3 equivalents) in water. In another vial, prepare a solution of CuSO₄·5H₂O (0.01-0.05 equivalents) in water. If using a ligand like THPTA, it should be pre-mixed with the copper sulfate solution.
-
Reaction Initiation: Add the copper sulfate solution (and ligand, if used) to the solution of the azide and alkyne, followed by the addition of the sodium ascorbate solution.
-
Reaction Progress: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 1,4-disubstituted-1,2,3-triazole.
References
- 1. benchchem.com [benchchem.com]
- 2. synaffix.com [synaffix.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Click chemistry - Wikipedia [en.wikipedia.org]
- 5. bioclone.net [bioclone.net]
- 6. Click Chemistry * Sharpless Lab * The Scripps Research Institute [sharpless.scripps.edu]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis of Substituted Cyclopropanes from Bromoalkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropane rings are privileged structural motifs in medicinal chemistry and drug discovery, valued for their ability to impart conformational rigidity, improve metabolic stability, and modulate the physicochemical properties of bioactive molecules. While numerous methods exist for cyclopropane synthesis, the use of readily available starting materials is crucial for efficient drug development workflows. This document details a synthetic strategy for the preparation of substituted cyclopropanes, specifically vinylidenecyclopropanes, utilizing bromoalkynes as versatile precursors. This approach proceeds via the in situ generation of highly reactive alkenylidenecarbenes, which then undergo cyclopropanation with a variety of alkenes.
Core Concept: From Bromoalkynes to Vinylidenecyclopropanes
The synthesis of vinylidenecyclopropanes from bromoalkynes is a powerful method that leverages the reactivity of the carbon-bromine and alkyne functionalities. The key transformation involves the base-mediated generation of an alkenylidenecarbene intermediate, which is a highly reactive species that can readily react with alkenes to form the cyclopropane ring.
Reaction Pathway
The overall transformation can be summarized as the reaction of a 1-bromoalkyne with a strong base in the presence of an alkene. The base abstracts the acetylenic proton and facilitates the elimination of the bromide to form a transient alkenylidenecarbene. This carbene then undergoes a [2+1] cycloaddition with the alkene to furnish the desired vinylidenecyclopropane product.
Application Notes: Total Synthesis of Platencin for Antibacterial Drug Discovery
Introduction
Platencin is a natural product isolated from Streptomyces platensis that has garnered significant attention in the field of drug discovery due to its potent and broad-spectrum antibacterial activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[1][2][3] Its unique mechanism of action, involving the dual inhibition of bacterial fatty acid synthesis (FASII) enzymes FabF and FabH, makes it a promising lead compound for the development of new antibiotics to combat drug-resistant infections.[1][2][3][4] This document provides detailed application notes and protocols for the total synthesis of (±)-Platencin, based on the groundbreaking work by Nicolaou and coworkers, to facilitate further research and analogue development.
Biological Activity and Mechanism of Action
Platencin exerts its antibacterial effects by disrupting the essential process of fatty acid biosynthesis in bacteria. Unlike many existing antibiotics, it targets two key condensing enzymes in the FASII pathway:
-
FabF (β-ketoacyl-ACP synthase II): Responsible for the elongation of the growing fatty acid chain.
-
FabH (β-ketoacyl-ACP synthase III): Catalyzes the initial condensation step in fatty acid synthesis.[2][3]
This dual-targeting mechanism contributes to its potent antibacterial activity and may reduce the likelihood of rapid resistance development.[1][2] The key difference between Platencin and its structural analogue, Platensimycin, is that Platensimycin is a selective inhibitor of FabF, while Platencin inhibits both FabF and FabH.[2][3][4]
Quantitative Biological Data
The following table summarizes the inhibitory activity of Platencin against its molecular targets and its minimum inhibitory concentrations (MICs) against various bacterial strains.
| Target/Organism | IC50 / MIC (μg/mL) | Reference |
| S. aureus FabF | 1.95 | [4] |
| S. aureus FabH | 3.91 | [4] |
| Methicillin-resistant S. aureus (MRSA) | 0.06 - 4 | [2] |
| Vancomycin-intermediate S. aureus (VISA) | <0.06 - 4 | [2] |
| Vancomycin-resistant Enterococci (VRE) | <0.06 - 4 | [2] |
Signaling Pathway and Experimental Workflow
The synthesis of Platencin enables the exploration of its therapeutic potential. The overall workflow from synthesis to biological evaluation is depicted below.
References
- 1. Total Syntheses of (±)-Platencin and (−)-Platencin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Platensimycin and Platencin: Inspirations for Chemistry, Biology, Enzymology, and Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review of Platensimycin and Platencin: Inhibitors of β-Ketoacyl-acyl Carrier Protein (ACP) Synthase III (FabH) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of platencin, a dual FabF and FabH inhibitor with in vivo antibiotic properties - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Sonogashira Coupling of Bromoalkynes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the Sonogashira coupling of bromoalkynes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed in the Sonogashira coupling of bromoalkynes?
A1: The most prevalent side reaction is the oxidative homocoupling of the terminal alkyne, commonly known as Glaser or Glaser-Hay coupling.[1] This reaction is primarily promoted by the copper(I) co-catalyst in the presence of oxygen and leads to the formation of a symmetric 1,3-diyne.[1] Another potential side reaction is the decomposition of the palladium catalyst, often observed as the formation of palladium black, which can lead to low or no product yield.
Q2: I am observing a significant amount of homocoupled diyne (Glaser product) in my reaction. How can I minimize this side product?
A2: The formation of the Glaser homocoupling product is a common issue. Here are several strategies to suppress this undesired reaction:
-
Switch to a Copper-Free Protocol: This is the most effective method to eliminate Glaser coupling as the copper(I) co-catalyst is essential for this side reaction.[2][3]
-
Ensure Rigorously Anaerobic Conditions: Oxygen is a key promoter of Glaser coupling. It is crucial to thoroughly degas all solvents and reagents and to maintain a strict inert atmosphere (e.g., argon or nitrogen) throughout the reaction.
-
Modify Reaction Parameters: In some cases, lowering the reaction temperature or the concentration of the copper catalyst can reduce the rate of homocoupling.
Q3: My Sonogashira reaction with a bromoalkyne is giving a very low yield or is not working at all. What are the potential causes?
A3: Low to no product yield in the Sonogashira coupling of bromoalkynes can stem from several factors:
-
Catalyst Inactivity: The palladium catalyst may be inactive or may have decomposed. The formation of a black precipitate ("palladium black") is an indicator of catalyst decomposition.
-
Sub-optimal Reaction Temperature: The oxidative addition of the palladium catalyst to the bromoalkyne can be the rate-limiting step and often requires heating.[4] If the temperature is too low, the reaction may not proceed at an appreciable rate.
-
Inappropriate Ligand or Base: The choice of phosphine ligand and base is critical for an efficient reaction. Bulky, electron-rich phosphine ligands can often improve the catalytic activity for less reactive bromides. The base is crucial for the deprotonation of the terminal alkyne.
-
Poor Quality of Reagents or Solvents: Impurities in the reagents or solvents can poison the catalyst. Ensure that all materials are of high purity and that solvents are anhydrous.
Q4: What is the general reactivity trend for aryl halides in Sonogashira coupling, and where do bromoalkynes fit in?
A4: The reactivity of the halide in the Sonogashira coupling generally follows the order: I > Br > Cl > F. Aryl iodides are the most reactive and can often be coupled at room temperature, while aryl bromides typically require elevated temperatures to react efficiently. Bromoalkynes, having an sp-hybridized carbon attached to the bromine, have a reactivity comparable to or slightly higher than aryl bromides.
Troubleshooting Guides
Issue 1: Predominant Formation of Homocoupled Diyne (Glaser Product)
| Potential Cause | Troubleshooting Steps |
| Presence of Oxygen | - Thoroughly degas the solvent and all liquid reagents by freeze-pump-thaw cycles or by bubbling with an inert gas (argon or nitrogen) for an extended period.- Ensure all glassware is oven-dried and cooled under an inert atmosphere.- Maintain a positive pressure of inert gas throughout the reaction. |
| Copper(I) Co-catalyst | - Switch to a well-established copper-free Sonogashira protocol.[2][5] - If a copper co-catalyst is necessary, use the minimum effective amount. |
| Slow Cross-Coupling | - Optimize the reaction conditions (temperature, ligand, base) to accelerate the desired Sonogashira coupling, which will outcompete the homocoupling side reaction. |
Issue 2: Low or No Yield of the Desired Product
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Use a fresh, high-quality palladium catalyst.- If using a Pd(II) precatalyst, ensure that the in situ reduction to Pd(0) is occurring. The reaction mixture should typically change color.- Avoid solvents known to promote palladium black formation under certain conditions. |
| Insufficient Temperature | - Increase the reaction temperature. For bromoalkynes, temperatures between 50-100 °C are common.[6] |
| Incorrect Ligand | - For less reactive bromoalkynes, consider using bulky, electron-rich phosphine ligands such as P(t-Bu)₃ or bulky N-heterocyclic carbene (NHC) ligands. |
| Inappropriate Base | - Ensure the base is sufficiently strong to deprotonate the terminal alkyne.- Common bases include triethylamine, diisopropylethylamine (DIPEA), or inorganic bases like Cs₂CO₃ or K₂CO₃. The choice of base can be substrate-dependent. |
| Poor Reagent Quality | - Purify the bromoalkyne and the terminal alkyne if their purity is questionable.- Use anhydrous solvents. |
Data Presentation
The following tables summarize typical reaction conditions for Sonogashira couplings involving aryl bromides, which can serve as a starting point for optimizing reactions with bromoalkynes.
Table 1: Typical Reaction Conditions for Copper-Catalyzed Sonogashira Coupling of Aryl Bromides
| Palladium Catalyst (mol%) | Copper(I) Co-catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(CF₃COO)₂ (2.5) | CuI (5) | PPh₃ (5) | Et₃N | DMF | 100 | 72-96 | [6] |
| PdCl₂(PPh₃)₂ (0.01-0.1) | CuI (0.02-0.2) | PPh₃ (0.02-0.2) | Et₃N | Toluene | 100 | up to 98 | [7] |
| (NHC)-Pd (0.01) | (NHC)-Cu (1) | - | - | Non-anhydrous solvent | - | High | [8] |
Table 2: Typical Reaction Conditions for Copper-Free Sonogashira Coupling of Aryl Bromides
| Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| (AllylPdCl)₂ (2.5) | P(t-Bu)₃ (10) | Cs₂CO₃ or DABCO | DMF or ACN | Room Temp. | Good to Excellent | [9] |
| Pd(OAc)₂ (2) | - | Bu₄NOAc | DMF | Room Temp. | Good to Excellent | [5] |
| Pd(CH₃CN)₂Cl₂ (0.5) | cataCXium A (1) | Cs₂CO₃ | 2-MeTHF | Room Temp. | Good to Excellent | [10] |
Experimental Protocols
General Procedure for a Standard Copper-Catalyzed Sonogashira Coupling
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), combine the bromoalkyne (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Solvent and Base Addition: Add the anhydrous solvent (e.g., THF or DMF, 5 mL) and the amine base (e.g., triethylamine, 3.0 mmol, 3.0 equiv). Stir the mixture for 10-15 minutes at room temperature.
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv) to the reaction mixture dropwise via a syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and monitor the progress by TLC or GC/LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Procedure for a Copper-Free Sonogashira Coupling
This protocol is a general guideline for a copper-free reaction and may require optimization.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the bromoalkyne (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., (AllylPdCl)₂, 0.025 mmol, 2.5 mol%), and the phosphine ligand (e.g., P(t-Bu)₃, 0.1 mmol, 10 mol%).
-
Solvent and Base Addition: Add the anhydrous solvent (e.g., DMF, 5 mL) and the base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv).
-
Alkyne Addition: Add the terminal alkyne (1.1 mmol, 1.1 equiv).
-
Reaction: Stir the reaction mixture at room temperature or heat as required, monitoring by TLC or GC/LC-MS.
-
Work-up: Once the reaction is complete, dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Mandatory Visualizations
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Caption: The Glaser-Hay homocoupling side reaction pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes [organic-chemistry.org]
- 6. scirp.org [scirp.org]
- 7. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of (3-Bromo-1-propyn-1-yl)cyclopropane
Welcome to the technical support center for the purification of (3-Bromo-1-propyn-1-yl)cyclopropane. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in obtaining this compound with high purity.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis and purification of this compound. A plausible synthetic route involves the bromination of cyclopropylacetylene. Potential impurities could therefore include unreacted starting materials, over-brominated byproducts, and residual reagents or solvents.
| Problem ID | Issue Description | Possible Causes | Suggested Solutions |
| PUR-001 | Low yield of crude product after synthesis. | Incomplete reaction; loss of volatile starting material (cyclopropylacetylene); suboptimal reaction temperature. | Ensure accurate measurement of reagents. Perform the reaction at a low temperature (e.g., 0 °C) to prevent loss of the volatile alkyne. Monitor the reaction progress using TLC or GC to ensure completion. |
| PUR-002 | Product appears as a dark, oily residue. | Presence of polymeric byproducts due to impurities in the starting alkyne or reaction at elevated temperatures. | Use freshly distilled cyclopropylacetylene for the synthesis. Maintain a low reaction temperature throughout the addition of the brominating agent. |
| PUR-003 | Distillation results in a broad boiling point range. | The presence of multiple impurities with close boiling points to the product. | This is a strong indicator of an impure compound.[1] A broad boiling range suggests that multiple components are co-distilling. Improve the initial work-up to remove major impurities before distillation. Consider using fractional distillation with a packed column for better separation.[1] |
| PUR-004 | Poor separation of product and impurities during column chromatography. | Incorrect choice of eluent system; overloading of the column; channeling in the silica gel. | Optimize the eluent system using TLC to achieve a good separation between the product and impurities.[2] For non-polar compounds, a hexane/ethyl acetate or hexane/dichloromethane system is a good starting point.[2] Do not overload the column; a silica gel to crude product ratio of 50:1 is recommended for difficult separations.[3] Ensure the column is packed properly to avoid channeling. |
| PUR-005 | Product decomposes upon heating during distillation. | This compound may be thermally labile, a common trait for some bromoalkynes. | Use vacuum distillation to lower the boiling point and reduce the risk of thermal decomposition. Ensure the heating mantle temperature is not excessively high. |
| PUR-006 | The purified product is unstable and discolors over time. | Bromoalkynes can be sensitive to light and air, leading to decomposition. | Store the purified product under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (e.g., -20 °C) and protected from light. |
Frequently Asked Questions (FAQs)
Q1: What is the expected boiling point of this compound?
A1: While specific literature data is scarce, based on structurally similar compounds, the boiling point is expected to be relatively low. For purification, vacuum distillation is recommended to prevent potential thermal decomposition.
Q2: Which purification technique is generally more effective for this compound: distillation or column chromatography?
A2: The choice depends on the nature of the impurities.[1] If the impurities have significantly different boiling points, fractional distillation can be very effective.[1] However, if the impurities have similar boiling points but different polarities, flash column chromatography will likely provide better separation.[2]
Q3: What are the common impurities I should expect from the synthesis of this compound from cyclopropylacetylene?
A3: Common impurities may include unreacted cyclopropylacetylene, the solvent used in the reaction, and potentially a small amount of dibrominated or other over-brominated byproducts.
Q4: How can I monitor the purity of my fractions during purification?
A4: For column chromatography, thin-layer chromatography (TLC) is a quick and effective way to monitor the separation. For distillation, gas chromatography (GC) is an excellent method to analyze the purity of the collected fractions.
Q5: My compound is an oil at room temperature. Can I use recrystallization for purification?
A5: Recrystallization is typically used for solid compounds.[4][5][6] If your compound is an oil, distillation or chromatography are the preferred methods of purification. In some rare cases, a low-melting solid might be purified by recrystallization from a very non-polar solvent at low temperatures, but this can be challenging.[4]
Quantitative Data Summary
The following table presents hypothetical data for the purification of this compound using different techniques. This data is for illustrative purposes to compare the potential outcomes of each method.
| Purification Method | Crude Purity (GC-MS) | Final Purity (GC-MS) | Yield (%) | Key Parameters |
| Simple Distillation | 85% | 92% | 75% | Boiling Point: 70-75 °C at 20 mmHg |
| Fractional Distillation | 85% | 97% | 65% | Column: 20 cm Vigreux, Reflux Ratio: 5:1 |
| Flash Column Chromatography | 85% | >99% | 60% | Eluent: 98:2 Hexane:Ethyl Acetate |
Experimental Protocols
Protocol 1: Synthesis of this compound
Objective: To synthesize this compound from cyclopropylacetylene.
Materials:
-
Cyclopropylacetylene
-
n-Butyllithium (n-BuLi) in hexanes
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, dissolve cyclopropylacetylene in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi dropwise, maintaining the temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Slowly add a solution of bromine or NBS in THF, again keeping the temperature below -70 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the organic layer sequentially with water, saturated aqueous Na₂S₂O₃ (if bromine was used), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Fractional Distillation
Objective: To purify this compound from impurities with different boiling points.
Methodology:
-
Set up a fractional distillation apparatus with a Vigreux or packed column.
-
Place the crude this compound in the distillation flask with a few boiling chips.
-
Apply a vacuum and slowly heat the distillation flask.
-
Collect the fractions based on the boiling point and monitor their purity by GC. A higher reflux ratio will generally lead to better separation but a slower distillation rate.[1]
-
Combine the pure fractions.
Protocol 3: Purification by Flash Column Chromatography
Objective: To purify this compound from impurities with different polarities.
Methodology:
-
Prepare a silica gel slurry in the chosen eluent (e.g., 98:2 hexane:ethyl acetate) and pack the column.
-
Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexane).
-
Load the sample onto the top of the silica gel column.
-
Elute the column with the chosen solvent system, applying positive pressure.
-
Collect fractions and monitor their composition by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for purification issues of this compound.
References
Technical Support Center: Overcoming Low Reactivity of Bromoalkynes in Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of bromoalkynes in cross-coupling reactions.
Troubleshooting Guides
This section is designed to help you troubleshoot specific issues you may encounter during your experiments.
Issue 1: Low or No Conversion of the Bromoalkyne
You have set up your cross-coupling reaction, but upon analysis (TLC, LC-MS, GC-MS), you observe a significant amount of unreacted bromoalkyne.
| Possible Cause | Suggested Solution |
| Insufficient Catalyst Activity | 1. Increase Catalyst Loading: Incrementally increase the palladium catalyst loading (e.g., from 1-2 mol% to 5-10 mol%).[1] 2. Choose a More Active Catalyst System: For Sonogashira couplings, ensure a reliable Pd(0) source is used, like Pd(PPh₃)₄, or a Pd(II) precatalyst that is efficiently reduced in situ.[1][2][3] For Suzuki couplings with electron-rich bromoalkynes, consider more robust catalyst systems with bulky, electron-rich phosphine ligands like SPhos or XPhos.[4][5] 3. Ligand Selection: The choice of ligand is critical. For Sonogashira, triphenylphosphine (PPh₃) is common, but for challenging couplings, consider more electron-rich and bulky phosphines.[3][6] In Negishi couplings, ligands like RuPhos can inhibit undesirable pathways and improve yields.[7] |
| Suboptimal Reaction Temperature | 1. Increase Temperature: Bromoalkynes can be less reactive than their iodoalkyne counterparts, often requiring higher temperatures to facilitate oxidative addition.[8] For Sonogashira reactions with aryl bromides, temperatures around 100°C in a sealed tube might be necessary.[8] |
| Inappropriate Base or Solvent | 1. Base Selection: The base is crucial for the transmetalation step in Suzuki coupling and for the deprotonation of the terminal alkyne in Sonogashira coupling.[9] For Suzuki reactions, stronger bases like Cs₂CO₃ or K₃PO₄ can be effective.[4] For Sonogashira, an amine base like triethylamine (Et₃N) or diisopropylamine is typically used and can sometimes be used as the solvent.[9][10] 2. Solvent Optimization: The solvent can significantly impact solubility and reaction rates. For Sonogashira, DMF or THF are common choices.[8] In some Suzuki couplings, a mixture of an organic solvent (like dioxane or THF) and water is used to dissolve the base.[4] |
| Inhibition of the Catalyst | 1. Ensure Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst.[4] Thoroughly degas all solvents and reagents and maintain the reaction under an inert atmosphere (e.g., nitrogen or argon).[4] |
Issue 2: Significant Formation of Homocoupling Byproducts
Your reaction is proceeding, but you observe a substantial amount of homocoupling of your bromoalkyne (forming a diyne) or your coupling partner.
| Possible Cause | Suggested Solution |
| Glaser Coupling (in Sonogashira) | 1. Exclude Oxygen: The copper(I)-catalyzed homocoupling of terminal alkynes (Glaser coupling) is promoted by oxygen.[2][11] Rigorous exclusion of air by working under an inert atmosphere is crucial.[2] 2. Copper-Free Conditions: If homocoupling persists, consider a copper-free Sonogashira protocol. While the reaction may be slower, it eliminates the primary pathway for alkyne dimerization.[2] |
| Homocoupling of Boronic Acids (in Suzuki) | 1. Use a Pd(0) Catalyst Source: Pd(II) precatalysts can promote the homocoupling of boronic acids before being reduced to the active Pd(0) state. Starting with a Pd(0) source like Pd(PPh₃)₄ can mitigate this.[4] 2. Thorough Degassing: As with catalyst deactivation, oxygen can promote the homocoupling of boronic acids.[12] Ensure all reagents and solvents are properly degassed.[4] |
| Reaction with Diamine Ligands | 1. Avoid Certain Ligands: In some copper-catalyzed couplings of bromoalkynes, the addition of diamine ligands like TMEDA has been observed to lead to a mixture containing the homocoupled diyne product.[13] |
Frequently Asked Questions (FAQs)
Q1: Why are bromoalkynes generally less reactive than iodoalkynes in cross-coupling reactions?
A1: The reactivity of haloalkynes in palladium-catalyzed cross-coupling reactions typically follows the trend I > Br > Cl. This is primarily due to the bond dissociation energies of the carbon-halogen bond (C-I < C-Br < C-Cl). The oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is a key step in the catalytic cycle, and the weaker C-I bond is more readily broken than the C-Br bond, leading to a faster reaction rate for iodoalkynes.
Q2: What is the role of the copper(I) co-catalyst in the Sonogashira coupling of bromoalkynes?
A2: In the Sonogashira reaction, the copper(I) co-catalyst plays a crucial role in activating the terminal alkyne coupling partner. It reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide.[2][9] This copper acetylide is more nucleophilic than the terminal alkyne itself and readily undergoes transmetalation with the palladium(II) intermediate, thereby facilitating the cross-coupling process and allowing the reaction to proceed under milder conditions.[2][3]
Q3: Can I perform a Suzuki-Miyaura coupling directly with a bromoalkyne?
A3: Yes, the Suzuki-Miyaura coupling of bromoalkynes with boronic acids is a known transformation, though less common than the Sonogashira reaction for synthesizing arylalkynes. Challenges can arise, and careful optimization of the catalyst, ligand, and base is necessary. Some reports suggest that pyridinyl boronic acids can be challenging coupling partners due to a tendency for protodeboronation.
Q4: What are some common side reactions to be aware of when working with bromoalkynes?
A4: Besides homocoupling, other potential side reactions include:
-
Dehalogenation: The bromo group is replaced by a hydrogen atom.
-
Isomerization: In some cases, isomerization of the alkyne can occur.
-
Reaction with the solvent or base: At elevated temperatures, the highly reactive intermediates may react with the solvent or base.
Q5: Are there alternative cross-coupling reactions for bromoalkynes if Sonogashira or Suzuki coupling fails?
A5: Yes, other cross-coupling reactions can be employed. The Negishi coupling , which utilizes an organozinc reagent as the coupling partner, is a powerful alternative. Organozinc reagents are often highly reactive, which can help to overcome the lower reactivity of the bromoalkyne.[7][14]
Experimental Protocols
General Procedure for Sonogashira Coupling of a Bromoalkyne with a Terminal Alkyne
This protocol is a general guideline and may require optimization for specific substrates.
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the bromoalkyne (1.0 equiv.), the terminal alkyne (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ at 2-5 mol% or Pd(PPh₃)₄ at 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI at 3-10 mol%).[6][10]
-
Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine, which can also serve as the solvent).[8][10]
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Stir the reaction mixture at room temperature or heat to an appropriate temperature (e.g., 60-100°C) and monitor the reaction progress by TLC or LC-MS.[6][8]
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Filter the mixture through a pad of celite to remove insoluble salts.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Procedure for Suzuki-Miyaura Coupling of a Bromoalkyne with a Boronic Acid
This protocol is a general guideline and may require optimization for specific substrates.
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the bromoalkyne (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄ at 2-5 mol% or Pd(dppf)Cl₂ at 2-5 mol%), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2-3 equiv.).[4][15]
-
Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Add a degassed solvent system (e.g., a mixture of dioxane/water, THF/water, or toluene/water).[4][15]
-
Stir the reaction mixture and heat to an appropriate temperature (e.g., 80-110°C). Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing Reaction Workflows and Concepts
References
- 1. reddit.com [reddit.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 7. "Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of" by Cami Berlin [digitalcommons.bucknell.edu]
- 8. reddit.com [reddit.com]
- 9. youtube.com [youtube.com]
- 10. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 11. gold-chemistry.org [gold-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Catalyst Selection for (3-Bromo-1-propyn-1-yl)cyclopropane Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3-Bromo-1-propyn-1-yl)cyclopropane. The following sections detail catalyst selection, experimental protocols, and troubleshooting for common cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: Given its structure, the most common and synthetically useful reactions for this compound are palladium-catalyzed cross-coupling reactions. These include:
-
Sonogashira Coupling: Reaction with a terminal alkyne to form a di-alkyne structure. This is a highly effective method for C(sp)-C(sp) bond formation.[1]
-
Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (like a boronic acid or ester) to form a C(sp)-C(sp²) or C(sp)-C(sp³) bond. This is a versatile method with a broad substrate scope and excellent functional group tolerance.[2][3]
Other potential, though less common, reactions include other cross-coupling reactions like Stille or Heck coupling, as well as cycloaddition or cycloisomerization reactions involving the cyclopropylalkyne moiety.
Q2: Why is catalyst selection so critical for these reactions?
A2: The success of palladium-catalyzed cross-coupling reactions is highly dependent on the choice of catalyst system, which includes the palladium precursor and, crucially, the ligand.[4] The ligand stabilizes the palladium center, influences its reactivity, and can prevent catalyst deactivation. For a substrate like this compound, the steric bulk of the cyclopropyl group and the electronic properties of the bromoalkyne require careful catalyst selection to achieve high yields and minimize side reactions.[5]
Q3: What are the main side reactions to be aware of?
A3: The most common side reactions in Sonogashira and Suzuki couplings are:
-
Glaser Coupling (Homocoupling of Alkyne): In Sonogashira reactions, the terminal alkyne can couple with itself, especially in the presence of copper co-catalysts and oxygen. This consumes the alkyne and leads to lower yields of the desired product.[6]
-
Protodeboronation: In Suzuki reactions, the boronic acid or ester can be replaced by a hydrogen atom from the solvent or trace water, leading to the formation of an undesired byproduct. This is often an issue with unstable boronic acids.[2]
-
Reduction of the Bromoalkyne: The starting material can be reduced, leading to the loss of the bromine atom and the formation of cyclopropyl acetylene.
Sonogashira Coupling Troubleshooting Guide
The Sonogashira coupling is a powerful tool for the alkynylation of this compound. However, issues can arise. This guide addresses common problems.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield | Inactive catalyst | Ensure the use of a fresh, high-purity palladium catalyst and ligand. Consider using a more active catalyst system, such as one with a bulky, electron-rich phosphine ligand (e.g., P(t-Bu)₃).[5] |
| Insufficiently anhydrous/anaerobic conditions | Thoroughly dry all glassware and solvents. Degas all solutions by sparging with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles. | |
| Incorrect base | The choice of base is critical. For bromoalkynes, an amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is commonly used. Ensure the base is fresh and dry. | |
| Significant Homocoupling (Glaser Coupling) | Presence of oxygen | Ensure the reaction is run under strictly anaerobic conditions. |
| High concentration of copper co-catalyst | Reduce the amount of the copper(I) salt (e.g., CuI) or switch to a copper-free Sonogashira protocol.[6] | |
| Decomposition of Starting Material | Reaction temperature is too high | Run the reaction at a lower temperature. Some Sonogashira couplings can proceed at room temperature with a highly active catalyst.[7] |
Catalyst and Ligand Selection for Sonogashira Coupling
The choice of palladium precursor and ligand is critical. The following table provides a summary of commonly used systems for the coupling of bromoalkynes.
| Catalyst System | Ligand | Typical Loading (mol%) | Notes |
| Pd(PPh₃)₂Cl₂ / CuI | Triphenylphosphine (PPh₃) | Pd: 1-5, Cu: 1-5 | A classic and widely used system. May require heating.[7] |
| Pd₂(dba)₃ / P(t-Bu)₃ | Tri(tert-butyl)phosphine | Pd: 1-2 | Highly active catalyst, often allowing for room temperature reactions.[5] |
| Pd(OAc)₂ / SPhos | SPhos | Pd: 1-3 | A bulky biaryl phosphine ligand that is effective for challenging couplings. |
| (NHC)Pd / (NHC)Cu | N-Heterocyclic Carbene (NHC) | Pd: 0.01-1, Cu: 1 | Highly active system that can be used in air and non-anhydrous solvents.[8] |
Suzuki-Miyaura Coupling Troubleshooting Guide
The Suzuki-Miyaura coupling offers a versatile method for forming C-C bonds with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield | Inactive catalyst | Use a highly active catalyst system, such as one with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos).[9] |
| Poor choice of base | The base is crucial for activating the organoboron species. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The choice depends on the substrate and solvent.[10] | |
| Protodeboronation | Unstable boronic acid | Switch to a more stable organoboron reagent, such as a pinacol boronate ester or a trifluoroborate salt.[2] |
| Homocoupling of the Organoboron Reagent | Presence of oxygen | Ensure the reaction is thoroughly degassed. |
Catalyst and Ligand Selection for Suzuki Coupling
For the Suzuki coupling of a bromoalkyne, the following catalyst systems are recommended.
| Catalyst System | Ligand | Typical Loading (mol%) | Notes |
| Pd(PPh₃)₄ | Triphenylphosphine (PPh₃) | 2-5 | A standard catalyst, though may require higher temperatures.[11] |
| Pd(dppf)Cl₂ | dppf | 1-3 | An effective catalyst for a wide range of Suzuki couplings.[12] |
| Pd(OAc)₂ / SPhos | SPhos | Pd: 1-2 | A highly active system for coupling with aryl chlorides and bromides.[9] |
Experimental Protocols
General Procedure for Sonogashira Coupling
This is a representative protocol and may require optimization for specific substrates.
-
To an oven-dried Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and copper(I) iodide (CuI, 2 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add this compound (1.0 equiv) and the terminal alkyne (1.2 equiv).
-
Add a degassed solvent (e.g., THF or toluene) and a degassed amine base (e.g., triethylamine, 2-3 equiv).
-
Stir the reaction mixture at room temperature or heat as required, monitoring the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1]
General Procedure for Suzuki-Miyaura Coupling
This is a representative protocol and may require optimization for specific substrates.
-
To an oven-dried Schlenk flask, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), the organoboron reagent (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add this compound (1.0 equiv) and a degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or GC.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[11][12]
Visualized Workflows
Caption: Catalyst selection workflow for cross-coupling reactions.
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
References
- 1. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. jmcct.com [jmcct.com]
- 5. A guide to Sonogashira cross-coupling reactions: the influence of substituents in aryl bromides, acetylenes, and phosphines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides [organic-chemistry.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. m.youtube.com [m.youtube.com]
Preventing decomposition of (3-Bromo-1-propyn-1-yl)cyclopropane during reaction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of (3-Bromo-1-propyn-1-yl)cyclopropane during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of decomposition for this compound during a reaction?
A1: The decomposition of this compound is primarily driven by the inherent instability of the propargyl bromide moiety. Key factors include:
-
Thermal Stress: Propargyl halides are known to be thermally sensitive and can decompose, sometimes explosively, upon heating.[1][2][3]
-
Hydrolysis: The carbon-bromine bond is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions, leading to the formation of the corresponding alcohol.[4]
-
Shock and Friction: Propargyl bromide itself is shock-sensitive, and while the cyclopropyl substituent may alter its physical properties, this sensitivity should be considered.[1][2][3]
-
Radical Reactions: The formation of radical intermediates can lead to polymerization or other undesired side reactions.
-
Oxidative Degradation: While less common, the alkyne and cyclopropyl groups can be susceptible to oxidation under certain conditions.[5][6]
Q2: How can I safely store this compound?
A2: Proper storage is crucial to maintain the integrity of the compound. It is recommended to store this compound at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[7] Similar to propargyl bromide, storing it as a solution in a suitable solvent, such as toluene, can enhance its stability.[7][8]
Q3: Are there any known stabilizers for this compound?
A3: While specific data for this compound is limited, stabilizers used for propargyl bromide are likely to be effective. These include:
-
Acid Scavengers: A small amount of a non-nucleophilic base like magnesium oxide (MgO) can be added to neutralize any acidic impurities that could catalyze decomposition.[7][9]
-
Solvents: Dilution in an inert solvent like toluene is a common method to improve the stability of propargyl bromide.[3][8]
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Low or no product yield, starting material consumed | Decomposition of starting material due to thermal stress. | - Maintain a low reaction temperature. Consider running the reaction at 0°C or below. - Use a dilute solution of the reactant to better dissipate heat. |
| Formation of a polar impurity corresponding to the alcohol | Hydrolysis of the C-Br bond. | - Ensure all solvents and reagents are rigorously dried. - Perform the reaction under a strict inert atmosphere (argon or nitrogen). - Add an acid scavenger like magnesium oxide (MgO) to the reaction mixture. |
| Polymerization or formation of intractable tars | Radical-mediated decomposition or polymerization of the alkyne. | - Degas all solvents prior to use. - Add a radical inhibitor, such as BHT (butylated hydroxytoluene), if compatible with the reaction chemistry. - Maintain a low reaction temperature. |
| Complex mixture of unidentified byproducts | Multiple decomposition pathways occurring. | - Re-evaluate the reaction conditions in their entirety. - Simplify the reaction mixture where possible. - Consider a different synthetic route that avoids the use of this sensitive reagent in a problematic step. |
| Inconsistent reaction outcomes | Variable quality or degradation of the starting material. | - Use freshly acquired or purified this compound. - Store the reagent under the recommended conditions (refrigerated, inert atmosphere). |
Experimental Protocols
Protocol 1: General Procedure for a Nucleophilic Substitution Reaction
This protocol provides a general method for using this compound as an alkylating agent, with precautions to minimize decomposition.
Materials:
-
This compound
-
Nucleophile (e.g., an amine or a phenoxide)
-
Anhydrous, degassed solvent (e.g., THF, DMF, or acetonitrile)
-
Mild, non-nucleophilic base (e.g., potassium carbonate, diisopropylethylamine)
-
Magnesium oxide (optional, as an acid scavenger)
-
Inert gas supply (argon or nitrogen)
Procedure:
-
To a flame-dried flask under a positive pressure of inert gas, add the nucleophile and a suitable anhydrous, degassed solvent.
-
Add the base and stir the mixture at room temperature for 15 minutes. If using, add a small amount of magnesium oxide.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add a solution of this compound in the same anhydrous, degassed solvent dropwise to the cooled mixture.
-
Maintain the reaction temperature at 0°C and monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride at 0°C.
-
Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature.
-
Purify the crude product using column chromatography, keeping the column cool if necessary.
Visualizations
Caption: Competing reaction and decomposition pathways.
Caption: Troubleshooting workflow for reaction optimization.
References
- 1. US6825390B1 - Stabilization and use of propargyl bromide - Google Patents [patents.google.com]
- 2. WO2003087024A1 - Stabilization and use of propargyl bromide - Google Patents [patents.google.com]
- 3. Propargyl bromide | C3H3Br | CID 7842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. 炔丙基溴 溶液 80 wt. % in toluene, contains 0.3% magnesium oxide as stabilizer | Sigma-Aldrich [sigmaaldrich.com]
- 8. grokipedia.com [grokipedia.com]
- 9. Propargyl Bromide (stabilized with MgO) | CymitQuimica [cymitquimica.com]
Technical Support Center: Optimizing Cyclopropyl Alkyne Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing cyclopropyl alkyne coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for cyclopropyl alkyne coupling?
A1: Palladium and copper complexes are the most common catalysts for this transformation. Palladium catalysts, often in the form of Pd(OAc)₂, Pd(PPh₃)₄, or (PPh₃)₂PdCl₂, are frequently used in Sonogashira-type couplings.[1][2] Copper(I) salts, such as CuI, often serve as a co-catalyst in Sonogashira reactions but can also be used as the primary catalyst in other coupling variants, like Glaser or Cadiot-Chodkiewicz couplings.[3][4] Nickel-based catalysts have also been explored for specific applications, particularly in cross-coupling reactions involving cyclopropyl ketones.[5]
Q2: How does the choice of ligand impact the reaction efficiency?
A2: The ligand plays a critical role in stabilizing the metal catalyst, influencing its reactivity, and preventing catalyst decomposition (e.g., formation of palladium black).[6][7] For palladium-catalyzed reactions, phosphine ligands are common. The choice between monodentate ligands like triphenylphosphine (PPh₃) and bidentate ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) can significantly affect the reaction outcome.[2] The electronic properties and steric bulk of the ligand can influence the rates of oxidative addition and reductive elimination in the catalytic cycle.[8][9] For some challenging substrates, specialized ligands like Buchwald-type phosphines or N-heterocyclic carbenes (NHCs) may be required to achieve high yields.[7]
Q3: What solvents are recommended for cyclopropyl alkyne coupling reactions?
A3: The choice of solvent can significantly influence reaction rates and selectivity.[10][11] Amine bases like triethylamine (TEA) or diisopropylamine (DIPA) can often be used as both the base and the solvent.[1][6] Co-solvent systems are also common, with popular choices including tetrahydrofuran (THF), dimethylformamide (DMF), toluene, and acetonitrile.[1][3] The polarity of the solvent can affect the solubility of reagents and the stability of catalytic intermediates.[11][12] It is crucial that solvents are anhydrous and degassed to prevent side reactions and catalyst deactivation.[1]
Q4: What is "homo-coupling" and how can it be prevented?
A4: Homo-coupling, also known as Glaser coupling, is a common side reaction where the terminal alkyne couples with itself to form a 1,3-diyne byproduct.[3][13] This side reaction is typically promoted by the copper co-catalyst in the presence of oxygen.[14][15] To minimize homo-coupling, it is essential to perform the reaction under strictly anaerobic (oxygen-free) conditions. This can be achieved by thoroughly degassing the solvent and reaction mixture using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (e.g., nitrogen or argon) through the solvent.[16] Using a copper-free Sonogashira protocol or adding an excess of a reducing agent can also suppress this unwanted side reaction.[14][15]
Q5: At what temperature should I run my cyclopropyl alkyne coupling reaction?
A5: The optimal reaction temperature depends on the specific substrates, catalyst system, and solvent used. Many Sonogashira couplings can be performed at room temperature.[13] However, for less reactive substrates, such as aryl bromides or chlorides, elevated temperatures (e.g., 60-120 °C) may be necessary to facilitate the oxidative addition step.[1][17][18] It is advisable to start at a lower temperature and gradually increase it if no reaction is observed. Monitoring the reaction by TLC or GC-MS is crucial to find the balance between achieving a reasonable reaction rate and minimizing thermal decomposition of reactants or products.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Reaction or Low Conversion | 1. Inactive Catalyst | • Use a fresh source of palladium and copper catalysts. Pd(PPh₃)₄ can degrade over time. • Ensure the catalyst is fully dissolved. • Consider a pre-catalyst that is more stable, like Pd(OAc)₂ with a suitable ligand.[19] |
| 2. Insufficiently Degassed System | • Degas the solvent and reaction mixture thoroughly using at least three freeze-pump-thaw cycles or by sparging with an inert gas for an extended period.[16] Oxygen can deactivate the catalyst. | |
| 3. Low Reaction Temperature | • For less reactive halides (e.g., aryl bromides), gradually increase the temperature. Reactions may require heating up to 100 °C or higher.[1] | |
| 4. Poor Substrate Purity | • Purify starting materials to remove inhibitors. Ensure the terminal alkyne is free of impurities. | |
| Significant Homo-coupling (Diyne Formation) | 1. Oxygen in the Reaction Mixture | • Improve degassing procedures. Ensure a positive pressure of inert gas is maintained throughout the reaction.[6] |
| 2. High Copper Catalyst Loading | • Reduce the amount of CuI co-catalyst. Sometimes as little as 1-2 mol% is sufficient. • Consider a "copper-free" Sonogashira protocol.[20] | |
| 3. Slow Cross-Coupling Rate | • If the desired cross-coupling is slow, homo-coupling can become dominant.[3] Try a more active ligand or higher temperature to accelerate the main reaction. | |
| Formation of Palladium Black | 1. Ligand Dissociation/Decomposition | • This indicates catalyst death. Use a more robust ligand, such as a Buchwald-type ligand or an N-heterocyclic carbene (NHC). • Increase the ligand-to-palladium ratio. |
| 2. Unsuitable Solvent | • Some solvents, like THF, can sometimes promote the formation of palladium black.[6] Consider switching to a different solvent such as DMF or toluene. | |
| Difficulty in Product Purification | 1. Residual Catalyst | • Filter the reaction mixture through a pad of Celite® or silica gel after completion to remove insoluble palladium species.[16][21] |
| 2. Similar Polarity of Product and Starting Material | • Optimize the reaction to go to full conversion to simplify purification. • If separation is difficult, consider derivatizing the product or starting material to alter its polarity before chromatography. |
Data Summary of Reaction Conditions
The following tables summarize quantitative data from various reported cyclopropyl alkyne coupling methodologies.
Table 1: Palladium-Catalyzed Intramolecular Hydrocyclopropanylation of Alkynes [2]
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | DPPF (5) | Toluene | 100 | 52 |
| 2 | Pd(acac)₂ (5) | DPPF (5) | Toluene | 100 | 32 |
| 3 | Pd₂(dba)₃ (2.5) | DPPF (5) | Toluene | 100 | 17 |
| 4 | Pd(PPh₃)₄ (5) | - | Toluene | 100 | 0 |
Table 2: Suzuki-Miyaura Coupling of Bromothiophenes with Cyclopropylboronic Acid [19]
| Entry | Substrate | Pd(OAc)₂ (mol%) | SPhos (mol%) | Temperature (°C) | Yield (%) |
| 1 | 2-Bromothiophene | 1 | 2 | 90 | 85 |
| 2 | 3-Bromothiophene | 1 | 2 | 90 | 82 |
| 3 | Methyl 5-bromo-2-thiophenecarboxylate | 1 | 2 | 90 | 95 |
| 4 | 1-(5-Bromo-2-thienyl)ethan-1-one | 2 | 4 | 90 | 94 |
Experimental Protocols
General Protocol for Sonogashira Coupling of a Cyclopropyl Alkyne with an Aryl Halide
This protocol is a generalized procedure based on common practices for Sonogashira reactions.[3][16]
Materials:
-
Aryl halide (1.0 equiv)
-
Cyclopropyl-substituted terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-10 mol%)
-
Anhydrous, degassed solvent (e.g., THF, DMF, or Toluene)
-
Anhydrous amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 2-3 equiv)
-
Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Setup: Dry the reaction flask under vacuum or in an oven and allow it to cool under a stream of inert gas.
-
Reagent Addition: To the flask, add the aryl halide, palladium catalyst, and copper(I) iodide under a positive pressure of inert gas.
-
Solvent Addition: Add the anhydrous, degassed solvent and the amine base via syringe.
-
Degassing (Optional but Recommended): If not using pre-degassed solvents, subject the reaction mixture to three freeze-pump-thaw cycles.[16] To do this, freeze the mixture with liquid nitrogen, evacuate the flask under high vacuum, and then thaw under an inert atmosphere.
-
Alkyne Addition: Add the cyclopropyl alkyne to the reaction mixture dropwise via syringe.
-
Reaction: Stir the mixture at the desired temperature (room temperature to 120 °C, depending on substrate reactivity). Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and filter it through a short pad of Celite® to remove the catalyst residues.
-
Extraction: Wash the filtrate with water or a saturated aqueous solution of ammonium chloride to remove the amine salt. Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Purification: Concentrate the organic solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Visualizations
References
- 1. reddit.com [reddit.com]
- 2. Palladium-catalyzed intramolecular asymmetric hydrocyclopropanylation of alkynes: synthesis of cyclopropane-fused γ-lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. reddit.com [reddit.com]
- 7. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Substituted alkyne synthesis by C-C coupling [organic-chemistry.org]
- 10. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. Solvent Effects on the Mechanistic of Ketene and Halogenated Ketene Cycloadditions with Cyclopentadiene: A DFT Study – Oriental Journal of Chemistry [orientjchem.org]
- 13. gold-chemistry.org [gold-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Intermolecular [3+2] Annulation of Cyclopropylanilines with Alkynes, Enynes, and Diynes via Visible Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Bromoalkyne Instability
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bromoalkynes. Bromoalkynes are versatile reagents in organic synthesis but are often prone to instability, which can impact experimental outcomes. This resource aims to address common issues related to their handling, storage, and use in reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My bromoalkyne solution has turned yellow/brown upon storage. What is happening and is it still usable?
A1: Discoloration of a bromoalkyne solution is a common indicator of decomposition. The color change is often due to the formation of oligomeric or polymeric byproducts, or the release of bromine.
-
Potential Causes:
-
Exposure to Light: Bromoalkynes can be photolytically unstable, leading to radical decomposition pathways.
-
Elevated Temperatures: Thermal decomposition can occur, especially for less stable bromoalkynes.
-
Presence of Impurities: Acidic or basic impurities can catalyze decomposition. Trace metals can also promote degradation.
-
Solvent Effects: The choice of solvent can influence the stability of the bromoalkyne.
-
-
Troubleshooting Steps:
-
Analyze a Sample: Before use, it is advisable to analyze a small sample of the discolored solution by TLC, GC-MS, or NMR to assess the purity of the bromoalkyne.
-
Purification: If the decomposition is minor, the bromoalkyne may be repurified, for example, by flash chromatography using deactivated silica gel.
-
Consider Discarding: If significant decomposition has occurred, it is best to discard the material and synthesize or purchase a fresh batch to ensure reliable and reproducible experimental results.
-
Preventative Measures: For future storage, ensure the bromoalkyne is stored in an amber vial, under an inert atmosphere (argon or nitrogen), and at a low temperature (e.g., in a freezer).
-
Q2: I am observing the formation of a precipitate in my bromoalkyne solution during storage or a reaction. What could be the cause?
A2: Precipitate formation often indicates the generation of insoluble decomposition products, such as polymers.
-
Potential Causes:
-
Polymerization/Oligomerization: Bromoalkynes, particularly terminal ones, can undergo polymerization or oligomerization, especially when exposed to heat, light, or certain catalysts.
-
Salt Formation: If the bromoalkyne has other functional groups, it might react to form insoluble salts in the presence of impurities.
-
-
Troubleshooting Steps:
-
Isolate and Analyze: If possible, isolate the precipitate and attempt to characterize it (e.g., by IR or melting point) to understand its nature. Analysis of the supernatant by GC-MS or NMR can reveal the remaining concentration of the desired bromoalkyne.
-
Review Storage/Reaction Conditions: Assess the storage and reaction conditions for potential triggers of polymerization, such as elevated temperatures or exposure to light.
-
Use Inhibitors: For long-term storage or reactions prone to polymerization, consider adding a radical inhibitor, such as butylated hydroxytoluene (BHT).
-
Q3: My reaction with a bromoalkyne is giving a low yield of the desired product and multiple unidentified side products. How can I troubleshoot this?
A3: Low yields and the formation of multiple byproducts are common issues when working with unstable bromoalkynes.
-
Potential Causes:
-
Bromoalkyne Decomposition: The bromoalkyne may be decomposing under the reaction conditions before it can react as intended.
-
Side Reactions: Bromoalkynes can participate in various side reactions, such as homocoupling, hydrolysis, or reactions with the solvent.
-
Incorrect Reaction Conditions: The temperature, reaction time, or choice of reagents may not be optimal for the desired transformation and could be promoting decomposition.
-
-
Troubleshooting Steps:
-
Monitor the Reaction Closely: Use TLC or in-situ NMR to monitor the consumption of the starting materials and the formation of the product and byproducts over time. This can help determine if the bromoalkyne is decomposing before it reacts.
-
Optimize Reaction Temperature: Run the reaction at a lower temperature to minimize thermal decomposition.
-
Use Freshly Prepared/Purified Bromoalkyne: Ensure the bromoalkyne is of high purity before starting the reaction.
-
Degas Solvents: Remove dissolved oxygen from solvents by sparging with an inert gas, as oxygen can promote radical decomposition pathways.
-
Screen Solvents: The stability of the bromoalkyne can be solvent-dependent. Consider screening different solvents to find one that minimizes decomposition.
-
Data Presentation: Factors Affecting Bromoalkyne Stability
While specific quantitative data on the stability of a wide range of bromoalkynes is limited in the literature, the following table provides a qualitative and illustrative summary of factors known to influence their stability. The relative stability is categorized as Low, Moderate, or High.
| Factor | Condition | Relative Stability | Notes |
| Temperature | -20°C (Freezer) | High | Recommended for long-term storage. |
| 4°C (Refrigerator) | Moderate | Suitable for short-term storage. | |
| 25°C (Room Temp) | Low to Moderate | Decomposition can be significant over time. | |
| > 50°C | Low | Thermal decomposition is likely. | |
| Solvent | Aprotic, Non-polar (e.g., Hexane, Toluene) | Moderate to High | Generally good for stability. |
| Aprotic, Polar (e.g., THF, Acetonitrile) | Moderate | Can be suitable, but may depend on the specific bromoalkyne. | |
| Protic (e.g., Methanol, Water) | Low to Moderate | Risk of hydrolysis or other reactions. | |
| Additives | Radical Inhibitor (e.g., BHT) | High | Can significantly improve stability by quenching radical chain reactions. |
| Mild, Non-nucleophilic Base | Moderate | Can neutralize trace acids that may catalyze decomposition. | |
| Atmosphere | Inert (Argon, Nitrogen) | High | Protects against oxygen-initiated radical decomposition. |
| Air (Oxygen) | Low | Oxygen can initiate and propagate radical decomposition. | |
| Light | Dark (Amber vial) | High | Prevents photolytic decomposition. |
| Ambient Light | Low to Moderate | Can initiate decomposition, especially for sensitive compounds. |
Experimental Protocols
Protocol 1: General Procedure for Monitoring Bromoalkyne Stability by ¹H NMR Spectroscopy
This protocol outlines a general method for monitoring the decomposition of a bromoalkyne over time using ¹H NMR spectroscopy.
-
Sample Preparation:
-
Prepare a stock solution of the bromoalkyne in a deuterated solvent of choice (e.g., CDCl₃, C₆D₆) at a known concentration (e.g., 10 mg/mL).
-
Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene or another stable compound with a singlet in a clean region of the spectrum) to the stock solution. The internal standard allows for quantitative analysis of the bromoalkyne concentration over time.
-
-
NMR Acquisition:
-
Transfer an aliquot of the stock solution to an NMR tube.
-
Acquire an initial ¹H NMR spectrum (t=0). Ensure the spectral window and resolution are adequate to clearly resolve the peaks of the bromoalkyne and the internal standard.
-
Integrate the characteristic peaks of the bromoalkyne and the internal standard. The ratio of these integrals at t=0 will serve as the baseline.
-
-
Stability Study:
-
Store the NMR tube under the desired conditions (e.g., at room temperature on the benchtop, in a 40°C heating block, or exposed to ambient light).
-
Acquire ¹H NMR spectra at regular time intervals (e.g., every hour, every 24 hours).
-
-
Data Analysis:
-
For each time point, integrate the peaks of the bromoalkyne and the internal standard.
-
Calculate the relative concentration of the bromoalkyne at each time point by comparing the integral ratio to the initial ratio at t=0.
-
Plot the relative concentration of the bromoalkyne as a function of time to determine its rate of decomposition.
-
Protocol 2: General Procedure for GC-MS Analysis of Bromoalkyne Decomposition Products
This protocol provides a general method for identifying the products of bromoalkyne decomposition using Gas Chromatography-Mass Spectrometry (GC-MS).[1]
-
Sample Preparation:
-
Prepare a dilute solution of the bromoalkyne in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
If studying decomposition, subject the solution to the conditions of interest (e.g., heating, exposure to light) for a specific duration.
-
-
GC-MS Method Development:
-
Column Selection: A low to mid-polarity column (e.g., DB-5ms, HP-1ms) is often a good starting point for separating a range of potential decomposition products.
-
Inlet Temperature: Start with a relatively low inlet temperature (e.g., 200-250 °C) to minimize on-column decomposition, which can complicate the analysis of thermally labile compounds.[1]
-
Oven Temperature Program: Begin with a low initial oven temperature (e.g., 40-60 °C) and ramp up to a final temperature that is sufficient to elute all components (e.g., 280-300 °C). A typical ramp rate is 10-20 °C/min.
-
Carrier Gas: Use helium as the carrier gas at a constant flow rate (e.g., 1-1.5 mL/min).
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the sample into the GC-MS.
-
Acquire data in full scan mode to identify all eluting compounds.
-
-
Data Analysis:
-
Identify the peak corresponding to the parent bromoalkyne.
-
Analyze the mass spectra of other peaks in the chromatogram to identify potential decomposition products. Compare the obtained mass spectra with libraries (e.g., NIST) for identification.
-
Common decomposition products may include oligomers, hydrolysis products, or products of radical reactions.
-
Mandatory Visualization
Caption: Major decomposition pathways for bromoalkynes.
References
Technical Support Center: Enhancing Stereoselectivity in Reactions with Bromoalkynes
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you enhance the stereoselectivity of your chemical reactions involving bromoalkynes.
Troubleshooting Guides
This section addresses common issues encountered during stereoselective reactions with bromoalkynes. The solutions are presented in a step-by-step format to guide you through the process of optimizing your experiments.
Issue 1: Low Enantioselectivity in the Addition of Bromoalkynes to Prochiral Aldehydes/Ketones
Symptoms:
-
The desired enantiomer is produced with a low enantiomeric excess (ee%).
-
Inconsistent ee% values across different batches of the same reaction.
Possible Causes and Solutions:
-
Suboptimal Chiral Ligand: The choice of chiral ligand is crucial for inducing high enantioselectivity.
-
Troubleshooting Steps:
-
Screen Different Ligands: Experiment with a variety of chiral ligands. Amino alcohols, such as (1S,2S)-2-N,N-dimethylamino-1-(p-nitrophenyl)-3-(t-butyldimethylsilyloxy)propane-1-ol, have been shown to be effective.[1]
-
Verify Ligand Purity: Ensure the chiral ligand is of high purity and the correct enantiomer is being used. Impurities can significantly reduce enantioselectivity.
-
Adjust Ligand Loading: The optimal ligand-to-metal ratio can vary. Perform a screen of different catalyst loadings to find the ideal concentration.
-
-
-
Inappropriate Solvent: The solvent can significantly influence the transition state of the reaction, thereby affecting stereoselectivity.
-
Troubleshooting Steps:
-
Solvent Screening: Test a range of solvents with varying polarities. Non-polar solvents often provide better stereocontrol.
-
Ensure Anhydrous Conditions: Water can interfere with the catalyst and reagents. Use rigorously dried solvents and perform reactions under an inert atmosphere.
-
-
-
Incorrect Reaction Temperature: Temperature plays a critical role in controlling the selectivity of a reaction.
-
Troubleshooting Steps:
-
Lower the Temperature: Generally, lower reaction temperatures lead to a more ordered transition state and can improve enantiomeric excess. However, this may also decrease the reaction rate.
-
Temperature Optimization Study: Conduct the reaction at several different temperatures to find the optimal balance between reaction rate and enantioselectivity.
-
-
Issue 2: Poor Diastereoselectivity (E/Z Ratio) in Coupling Reactions
Symptoms:
-
An unfavorable ratio of E/Z diastereomers is observed in the product.
-
Difficulty in separating the desired diastereomer from the mixture.
Possible Causes and Solutions:
-
Catalyst and Ligand Choice: The nature of the catalyst and its coordinating ligands can dictate the geometric outcome of the coupling reaction.
-
Troubleshooting Steps:
-
Vary the Catalyst: For Sonogashira-type couplings, palladium catalysts are common. However, nickel-catalyzed reactions can sometimes offer different selectivity.
-
Ligand Modification: The steric and electronic properties of the phosphine ligands in palladium catalysis can influence the E/Z ratio. Experiment with ligands of varying bulk and electron-donating ability.
-
-
-
Reaction Conditions: The reaction parameters can be tuned to favor the formation of one diastereomer over the other.
-
Troubleshooting Steps:
-
Base Selection: The choice of base can impact the reaction pathway and, consequently, the diastereoselectivity. Screen common bases such as triethylamine, diisopropylethylamine, and potassium carbonate.
-
Solvent Effects: The solvent can influence the geometry of the transition state. Evaluate a range of solvents to determine the optimal medium for the desired stereochemical outcome.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the key factors that control stereoselectivity in reactions involving bromoalkynes?
A1: The primary factors influencing stereoselectivity are:
-
Steric Hindrance: The size of the substituents on both the bromoalkyne and the reacting partner can favor the formation of the sterically less hindered product.[1][2]
-
Catalyst and Chiral Ligands: In catalytic reactions, the metal center and the chirality of the coordinating ligands play a pivotal role in creating a chiral environment that directs the stereochemical outcome.
-
Reaction Temperature: Lower temperatures generally favor the thermodynamically more stable product, often leading to higher selectivity.
-
Solvent: The polarity and coordinating ability of the solvent can stabilize or destabilize transition states, thereby influencing the stereochemical pathway.
Q2: How can I determine the enantiomeric excess (ee%) or diastereomeric ratio (dr) of my product?
A2: The most common techniques for determining stereochemical purity are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used method for separating and quantifying enantiomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
For diastereomers, the ratio can often be determined by integrating the signals of unique protons for each isomer in the ¹H NMR spectrum.
-
For enantiomers, a chiral derivatizing agent or a chiral shift reagent can be used to convert the enantiomers into diastereomers, which can then be distinguished by NMR.
-
-
Gas Chromatography (GC) with a Chiral Stationary Phase: Similar to HPLC, this method can separate and quantify volatile enantiomers.
Q3: Are there any general guidelines for choosing a chiral ligand for a specific reaction?
A3: While the optimal ligand is often found through screening, some general principles apply:
-
Match Ligand Class to Reaction Type: Certain classes of ligands are known to be effective for specific transformations. For example, amino alcohols are often successful in the alkynylation of aldehydes.
-
Consider the Substrate: The electronic and steric properties of your substrate may favor a particular type of ligand.
-
Consult the Literature: Review published precedents for similar reactions to identify promising ligand candidates.
Quantitative Data Summary
The following tables summarize quantitative data on stereoselectivity achieved in various reactions with bromoalkynes.
Table 1: Enantioselective Addition of Alkynes to Aldehydes
| Chiral Ligand/Catalyst System | Aldehyde Substrate | Alkyne Substrate | ee% | Reference |
| (1S,2S)-2-N,N-dimethylamino-1-(p-nitrophenyl)-3-(t-butyldimethylsilyloxy)propane-1-ol / Zn(OTf)₂ | Aromatic & Aliphatic | Various Terminal Alkynes | Up to 99% | [1] |
| (+)-N-methylephedrine / Zn(OTf)₂ | Aliphatic | Acetylene gas | Excellent | [2] |
| QuinoxP* / CoBr₂ | Aromatic & Aliphatic | Various Terminal Alkynes | Up to 98% | |
| Chiral Pyridoxal / Nickel | Trifluoromethyl ketones | N-unprotected propargylic amines | Up to 99% |
Table 2: Diastereoselective Sonogashira Coupling of 1,1-Dibromo-1-alkenes
| Palladium Catalyst | Acetylene Substrate | Solvent | (Z)-bromoenyne : enediyne Ratio | Reference |
| PdCl₂(dppf) | Trialkylsilylacetylene | Benzene | Selective for (Z)-bromoenyne |
Experimental Protocols
Protocol 1: General Procedure for Enantioselective Alkynylation of Aldehydes
This protocol is a general guideline and may require optimization for specific substrates.
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral ligand (e.g., (1S,2S)-2-N,N-dimethylamino-1-(p-nitrophenyl)-3-(t-butyldimethylsilyloxy)propane-1-ol) and a zinc salt (e.g., Zn(OTf)₂) in an anhydrous solvent (e.g., toluene). Stir the mixture at room temperature for 30 minutes.
-
Reaction Setup: To the catalyst solution, add the terminal alkyne and stir for an additional 15 minutes.
-
Aldehyde Addition: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C) and add the aldehyde substrate dropwise.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess of the purified product by chiral HPLC or other suitable analytical techniques.
Visualizations
Caption: Troubleshooting workflow for low stereoselectivity.
Caption: Energy profile of a stereoselective reaction.
References
Validation & Comparative
Comparative NMR Analysis of (3-Bromo-1-propyn-1-yl)cyclopropane and Related Structures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted Nuclear Magnetic Resonance (NMR) spectra of (3-Bromo-1-propyn-1-yl)cyclopropane against the experimentally determined spectra of relevant structural analogs: propargyl bromide and cyclopropane. Due to the limited availability of direct experimental NMR data for this compound in public databases, this guide focuses on a comprehensive prediction of its spectral data. This approach, supported by data from analogous structures, offers valuable insights for researchers working with this and similar compounds.
Predicted and Experimental NMR Data Comparison
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound and the experimental data for propargyl bromide and cyclopropane. These predictions are derived from established principles of NMR spectroscopy and analysis of the constituent functional groups.
Table 1: Predicted ¹H NMR Spectral Data for this compound and Experimental Data for Analogs
| Compound | Assignment | Predicted/Experimental Chemical Shift (δ, ppm) | Predicted/Experimental Multiplicity | Predicted/Experimental Coupling Constants (J, Hz) | Integration |
| This compound | H1 (CH) | ~1.0 - 1.2 | Multiplet (m) | - | 1H |
| H2, H2' (CH₂) | ~0.7 - 0.9 | Multiplet (m) | - | 4H | |
| H4 (CH₂) | ~4.0 | Singlet (s) | - | 2H | |
| Propargyl Bromide[1][2] | CH | ~2.53 | Triplet (t) | ~2.6 | 1H |
| CH₂ | ~3.88 | Dublet (d) | ~2.6 | 2H | |
| Cyclopropane[3] | CH₂ | ~0.22 | Singlet (s) | - | 6H |
Table 2: Predicted ¹³C NMR Spectral Data for this compound and Experimental Data for Analogs
| Compound | Assignment | Predicted/Experimental Chemical Shift (δ, ppm) | |---|---| | this compound | C1 (CH) | ~5 - 10 | | | C2 (CH₂) | ~5 - 10 | | | C3 (C≡) | ~80 - 85 | | | C4 (≡C) | ~65 - 70 | | | C5 (CH₂Br) | ~10 - 15 | | Propargyl Bromide | C≡CH | ~81.4 | | | ≡C-CH₂Br | ~74.5 | | | CH₂Br | ~9.6 | | Cyclopropane[4] | CH₂ | ~ -2.8 |
Experimental Protocol for NMR Spectroscopy
This section outlines a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). The choice of solvent should be based on the sample's solubility and the desired chemical shift reference.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a standard 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.
-
Tune and match the probe for the appropriate nuclei (¹H and ¹³C).
-
Shim the magnetic field to obtain optimal homogeneity, resulting in sharp and symmetrical peaks.
3. ¹H NMR Spectroscopy:
-
Acquisition Parameters:
-
Pulse sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral width: Approximately 12-16 ppm.
-
Acquisition time: 2-4 seconds.
-
Relaxation delay: 1-5 seconds (should be at least 5 times the longest T₁ for quantitative measurements).
-
Number of scans: 8-16, depending on the sample concentration.
-
-
Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
-
Integrate the signals to determine the relative proton ratios.
-
Analyze the multiplicities and coupling constants to elucidate the proton-proton connectivities.
-
4. ¹³C NMR Spectroscopy:
-
Acquisition Parameters:
-
Pulse sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral width: Approximately 200-250 ppm.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 1024 or more, as the natural abundance of ¹³C is low.
-
-
Processing:
-
Apply a Fourier transform to the FID.
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the solvent peak or TMS.
-
Identify the chemical shifts of the unique carbon atoms in the molecule.
-
5. Advanced NMR Experiments (Optional):
-
For unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.
NMR Data Analysis Workflow
The following diagram illustrates the logical workflow for the analysis of the acquired NMR data.
Caption: Workflow for NMR data acquisition, processing, and structural elucidation.
This comprehensive guide provides a foundational understanding of the expected NMR characteristics of this compound through a comparative approach. The detailed experimental protocol and analysis workflow offer a practical framework for researchers to obtain and interpret high-quality NMR data for this and structurally related molecules, thereby aiding in their identification, characterization, and application in various scientific endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Propargyl bromide(106-96-7) 1H NMR spectrum [chemicalbook.com]
- 3. Cyclopropane(75-19-4) 1H NMR [m.chemicalbook.com]
- 4. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Comparative Analysis of Reaction Products of (3-Bromo-1-propyn-1-yl)cyclopropane by Mass Spectrometry
A comprehensive guide for researchers, scientists, and drug development professionals on the mass spectrometric characterization of products derived from the versatile building block, (3-Bromo-1-propyn-1-yl)cyclopropane. This report details the expected reaction pathways, including Sonogashira coupling and nucleophilic substitution/ring-opening reactions, and provides a comparative analysis of the mass spectrometric behavior of the resulting product classes. Detailed experimental protocols for mass spectrometry and illustrative diagrams of reaction pathways and analytical workflows are included to facilitate experimental design and data interpretation.
This compound is a valuable synthetic intermediate, possessing multiple reactive sites that allow for diverse chemical transformations. Its structure, featuring a terminal bromoalkyne and a strained cyclopropane ring, opens avenues for the synthesis of complex molecular architectures. Understanding the characterization of its reaction products is crucial for reaction monitoring, impurity profiling, and structural elucidation in synthetic and medicinal chemistry. This guide focuses on the mass spectrometric analysis of products from two primary reaction types: Sonogashira coupling and nucleophilic substitution/ring-opening reactions.
Sonogashira Coupling Products: Formation of Cyclopropyl-Substituted Diynes
The Sonogashira reaction is a powerful cross-coupling method to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[1][2] In the case of this compound, the bromoalkyne moiety readily participates in Sonogashira coupling with various terminal alkynes, yielding cyclopropyl-substituted 1,3-diynes.
Mass Spectrometric Analysis of Cyclopropyl-Substituted Diynes
The mass spectra of these products are expected to exhibit characteristic fragmentation patterns. Electron Ionization (EI) mass spectrometry is a common technique for the analysis of such relatively nonpolar compounds, often coupled with Gas Chromatography (GC-MS) for separation and identification.
Key Fragmentation Pathways:
-
Molecular Ion (M•+): Conjugated diyne systems generally show a prominent molecular ion peak due to the stability of the delocalized π-system.[3] The presence of the cyclopropyl group is not expected to significantly diminish the intensity of the molecular ion.
-
Loss of a Hydrogen Radical ([M-H]+): A common fragmentation for terminal alkynes, though less prominent for internal alkynes.
-
Loss of the Cyclopropyl Group: Cleavage of the bond between the cyclopropyl ring and the alkyne chain can lead to a fragment corresponding to the loss of a C₃H₅ radical (m/z 41).
-
Cleavage of the Diyne Chain: Fragmentation can occur at various points along the carbon chain, leading to a series of characteristic peaks.
-
Rearrangement Reactions: Complex rearrangements are possible, but the primary fragmentation is expected to be dominated by the cleavage of the weaker bonds.
Table 1: Predicted Mass Spectrometric Data for a Representative Sonogashira Product
| Product Name | Molecular Formula | Molecular Weight (amu) | Predicted Key Fragments (m/z) |
| 1-Cyclopropyl-4-phenylbuta-1,3-diyne | C₁₃H₁₀ | 166.22 | 166 (M•+), 165 ([M-H]+), 125 ([M-C₃H₅]+), 91 (C₇H₇+) |
Nucleophilic Substitution and Ring-Opening Products
The strained cyclopropane ring in conjunction with the electron-withdrawing alkyne group makes the molecule susceptible to nucleophilic attack. Depending on the nature of the nucleophile and reaction conditions, this can lead to either direct substitution of the bromine atom or a more complex reaction involving the opening of the cyclopropane ring. Electrophilic cyclopropanes are known to react with nucleophiles, leading to ring-opened products.[3][4]
Mass Spectrometric Analysis of Nucleophilic Addition Products
The mass spectrometric behavior of these products will be highly dependent on the incorporated nucleophile and whether the cyclopropane ring remains intact. Electrospray Ionization (ESI) is often a suitable method for analyzing these more polar products, especially when coupled with Liquid Chromatography (LC-MS).
Table 2: Predicted Mass Spectrometric Data for Representative Nucleophilic Addition Products
| Product Type | General Structure | Ionization Mode | Predicted Key Fragments |
| Substitution Product | Cyclopropyl-C≡C-CH₂-Nu | ESI+ or ESI- | [M+H]⁺ or [M-H]⁻, loss of Nu, cleavage of the C-C bond adjacent to the cyclopropyl ring. |
| Ring-Opened Product | Nu-(CH₂)₃-C≡C-CH₂-Br | ESI+ or ESI- | [M+H]⁺ or [M-H]⁻, loss of Br, fragmentation of the alkyl chain. |
Comparison of Analytical Alternatives
While GC-MS with EI is well-suited for the analysis of the relatively volatile and thermally stable Sonogashira products, LC-MS with ESI or Atmospheric Pressure Chemical Ionization (APCI) would be the preferred method for the more polar and potentially less stable products of nucleophilic addition and ring-opening reactions. For complex reaction mixtures, the separation power of chromatography is essential. It is crucial to properly quench Sonogashira reactions before GC-MS analysis to prevent ongoing catalysis in the injection port, which could lead to inaccurate quantification of reactants and products.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for Sonogashira Products
-
Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Sample Preparation: Quench the reaction by adding a suitable ligand such as triphenylphosphine to bind the palladium catalyst, followed by filtration through a short plug of silica gel. Dilute the sample in an appropriate solvent (e.g., dichloromethane).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions (EI):
-
Ion Source Temperature: 230 °C
-
Electron Energy: 70 eV
-
Scan Range: m/z 40-500
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Nucleophilic Addition Products
-
Instrumentation: An HPLC or UHPLC system coupled to a mass spectrometer with an ESI source.
-
Sample Preparation: Dilute the reaction mixture in the mobile phase.
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).
-
Flow Rate: 0.3 mL/min.
-
-
MS Conditions (ESI):
-
Ionization Mode: Positive or negative, depending on the analyte.
-
Capillary Voltage: 3-4 kV
-
Drying Gas Temperature: 300-350 °C
-
Nebulizer Pressure: 30-40 psi
-
Scan Range: m/z 50-1000
-
Logical Workflow for Product Analysis
This guide provides a foundational framework for the mass spectrometric analysis of reaction products derived from this compound. By understanding the likely reaction pathways and the characteristic fragmentation patterns of the resulting products, researchers can effectively utilize mass spectrometry for product identification, reaction optimization, and purity assessment. The provided experimental protocols and workflow diagrams serve as practical tools for implementing these analytical strategies in a laboratory setting.
References
Bromoalkynes vs. Iodoalkynes: A Comparative Guide to Reactivity in Organic Synthesis
For researchers, scientists, and drug development professionals, the choice between bromoalkynes and iodoalkynes as synthetic precursors is a critical decision that can significantly impact reaction efficiency, yield, and overall cost-effectiveness. This guide provides an objective comparison of the reactivity of these two classes of haloalkynes, supported by experimental data and detailed protocols for key transformations.
The enhanced reactivity of iodoalkynes over their bromo- and chloro-counterparts is a well-established principle in organic synthesis, primarily attributed to the inherent weakness of the carbon-iodine (C-I) bond. This guide delves into the practical implications of this reactivity difference in several important synthetic reactions, including the Sonogashira coupling, Cadiot-Chodkiewicz coupling, Glaser coupling, and cycloaddition reactions.
Executive Summary
In general, iodoalkynes exhibit higher reactivity than bromoalkynes in cross-coupling reactions such as the Sonogashira coupling. This heightened reactivity often translates to milder reaction conditions, shorter reaction times, and higher yields. The primary reason for this difference lies in the bond dissociation energies of the carbon-halogen bond; the C-I bond is weaker than the carbon-bromine (C-Br) bond, making oxidative addition, often the rate-determining step, more facile for iodoalkynes. However, bromoalkynes can be advantageous due to their lower cost and greater stability.
Data Presentation: A Comparative Analysis
While a comprehensive side-by-side comparison under identical conditions is often specific to the substrates and catalytic system employed, the general trend of reactivity (I > Br > Cl) is consistently observed. The following tables provide a summary of typical observations and data from various studies.
Sonogashira Coupling
The Sonogashira coupling, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a cornerstone of modern organic synthesis. The reactivity of the haloalkyne in this reaction follows the expected trend.
| Haloalkyne | Relative Reactivity | Typical Reaction Conditions | Observed Yields |
| Iodoalkyne | High | Room temperature to moderate heating (e.g., 50-80 °C) | Generally high to excellent |
| Bromoalkyne | Moderate | Often requires higher temperatures (e.g., 80-120 °C) and/or more active catalysts/ligands | Good to high, but may require optimization |
Note: This table represents general trends. Specific yields and conditions are highly substrate-dependent.
Cadiot-Chodkiewicz Coupling
The Cadiot-Chodkiewicz coupling is a copper-catalyzed reaction between a terminal alkyne and a 1-haloalkyne to form an unsymmetrical 1,3-diyne. While traditionally employing bromoalkynes, the reactivity of iodoalkynes is also being explored.
| Haloalkyne | Relative Reactivity | Typical Reaction Conditions | Observed Yields |
| Iodoalkyne | High | Can often proceed under milder conditions | Generally high |
| Bromoalkyne | Standard | Well-established protocols available, may require specific catalysts or conditions for optimal performance | Good to excellent |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for the Sonogashira and Cadiot-Chodkiewicz couplings.
General Procedure for Sonogashira Coupling of an Aryl Halide with a Terminal Alkyne
Materials:
-
Aryl halide (iodide or bromide) (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Base (e.g., triethylamine or diisopropylamine, 2-3 eq)
-
Solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent and the base.
-
Add the terminal alkyne dropwise to the stirred mixture.
-
Heat the reaction mixture to the desired temperature (e.g., room temperature for aryl iodides, 50-100 °C for aryl bromides) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove the catalyst.
-
Wash the organic layer with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Procedure for Cadiot-Chodkiewicz Coupling
Materials:
-
Terminal alkyne (1.0 eq)
-
1-Bromoalkyne (1.0 eq)
-
Copper(I) bromide (CuBr, 5-10 mol%)
-
Amine base (e.g., butylamine or piperidine)
-
Hydroxylamine hydrochloride (as a reducing agent for Cu(II))
-
Solvent (e.g., methanol or ethanol)
Procedure:
-
To a round-bottom flask, add the terminal alkyne, copper(I) bromide, and hydroxylamine hydrochloride in the chosen solvent.
-
Add the amine base to the mixture.
-
Slowly add the 1-bromoalkyne to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Mandatory Visualizations
Sonogashira Catalytic Cycle
Caption: The dual catalytic cycles of the copper-catalyzed Sonogashira reaction.
Workflow for the Synthesis of Erlotinib via Sonogashira Coupling
Erlotinib is an anti-cancer drug whose synthesis often involves a key Sonogashira coupling step. The following diagram illustrates a simplified workflow.
Caption: Simplified workflow for the synthesis of Erlotinib highlighting the Sonogashira coupling step.
Navigating the Synthesis of Cyclopropylacetylene Derivatives: A Comparative Guide to Reagents
For researchers, scientists, and drug development professionals, the incorporation of the cyclopropylacetylene moiety is a valuable strategy in the design of novel therapeutics. The strained cyclopropane ring and the linear acetylene unit offer unique conformational constraints and metabolic stability to drug candidates.[1] (3-Bromo-1-propyn-1-yl)cyclopropane is a key reagent for introducing this valuable fragment. However, a thorough understanding of its alternatives can provide greater flexibility in synthetic design and potentially lead to improved reaction outcomes. This guide provides an objective comparison of alternative reagents to this compound, supported by experimental data and detailed protocols for key reactions.
Electrophilic Alternatives: The Impact of the Leaving Group
The reactivity of propargyl-type halides in nucleophilic substitution reactions is significantly influenced by the nature of the leaving group. While this compound is a commonly used reagent, its iodo, tosylate, and mesylate counterparts offer different reactivity profiles that can be advantageous under specific reaction conditions. Generally, in SN2 reactions, the reactivity order of halide leaving groups is I > Br > Cl > F.[2] This trend is attributed to the weaker carbon-halogen bond and the greater polarizability of the larger halogens, which better stabilize the developing negative charge in the transition state.
Table 1: Comparison of Electrophilic Reagents for Cyclopropylacetylene Installation
| Reagent | Leaving Group | Typical Application(s) | Advantages | Disadvantages |
| This compound | Bromide | Alkylation of amines, thiols, and other nucleophiles | Commercially available, good balance of reactivity and stability | Can require harsh conditions for less nucleophilic substrates |
| (3-Iodo-1-propyn-1-yl)cyclopropane | Iodide | Alkylation of less reactive nucleophiles | Higher reactivity than the bromo derivative, allowing for milder reaction conditions | Less stable and potentially more expensive than the bromo analog |
| (3-Tosyloxy-1-propyn-1-yl)cyclopropane | Tosylate | Alkylation reactions | Excellent leaving group, often leading to higher yields and faster reaction rates | Requires preparation from the corresponding alcohol, adding a synthetic step |
| (3-Mesyloxy-1-propyn-1-yl)cyclopropane | Mesylate | Alkylation reactions | Good leaving group, similar reactivity to tosylates | Also requires preparation from the corresponding alcohol |
Experimental Protocol: Alkylation of an Amine
This protocol details a general procedure for the N-alkylation of a primary or secondary amine using a cyclopropylpropargyl halide.
Materials:
-
Amine (1.0 equiv)
-
(3-Halo-1-propyn-1-yl)cyclopropane (1.1 equiv)
-
Base (e.g., K₂CO₃, Et₃N, 2.0 equiv)
-
Solvent (e.g., Acetonitrile, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the amine in the chosen solvent, add the base.
-
Stir the mixture at room temperature under an inert atmosphere.
-
Add the (3-Halo-1-propyn-1-yl)cyclopropane dropwise to the reaction mixture.
-
The reaction can be heated to facilitate completion, with progress monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.
-
The organic layer is dried over anhydrous sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Expected Outcome: The use of (3-Iodo-1-propyn-1-yl)cyclopropane is expected to result in a faster reaction and/or a higher yield compared to the bromo derivative under the same conditions, particularly with less nucleophilic amines.
Nucleophilic Alternatives: A Change in Synthetic Strategy
An alternative to the electrophilic propargylation approach is to employ a nucleophilic cyclopropylacetylide reagent. This strategy involves the deprotonation of cyclopropylacetylene to form a potent nucleophile that can react with a wide range of electrophiles. The two most common nucleophilic reagents are the lithium and Grignard (magnesium) derivatives of cyclopropylacetylene.
Table 2: Comparison of Nucleophilic Reagents for Cyclopropylacetylene Installation
| Reagent | Nucleophile | Typical Application(s) | Advantages | Disadvantages |
| Lithium cyclopropylacetylide | Cyclopropylacetylide anion (Li⁺) | Addition to carbonyls (aldehydes, ketones), epoxides; SN2 reactions | Highly reactive, good for additions to sterically hindered electrophiles.[3] | Highly basic, can cause side reactions like enolization; requires anhydrous conditions. |
| Cyclopropylacetylene Magnesium Halide (Grignard Reagent) | Cyclopropylacetylide anion (MgX⁺) | Addition to carbonyls, esters, and other electrophiles.[4][5] | Less basic than the lithium acetylide, often leading to cleaner reactions with base-sensitive substrates. | May be less reactive than the lithium counterpart; requires anhydrous conditions. |
| Copper(I) cyclopropylacetylide | Cyclopropylacetylide anion (Cu⁺) | C-C bond formation, particularly in coupling reactions.[6][7] | Useful in specific coupling reactions like the Glaser coupling. | Less commonly used for general nucleophilic additions compared to Li and Mg reagents. |
Experimental Protocol: Addition of a Cyclopropylacetylide Reagent to a Ketone
This protocol outlines the general procedure for the addition of a cyclopropylacetylide nucleophile to a ketone.
Materials:
-
Cyclopropylacetylene (1.0 equiv)
-
Organolithium reagent (e.g., n-BuLi) or Grignard reagent (e.g., EtMgBr) (1.0 equiv) in an appropriate solvent (e.g., THF, diethyl ether)
-
Ketone (1.0 equiv)
-
Anhydrous solvent (e.g., THF, diethyl ether)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Formation of the Nucleophile:
-
Lithium Acetylide: Dissolve cyclopropylacetylene in the anhydrous solvent and cool to -78 °C under an inert atmosphere. Add the organolithium reagent dropwise and stir for 30-60 minutes.[3][8]
-
Grignard Reagent: Prepare the Grignard reagent from an alkyl halide and magnesium turnings in the anhydrous solvent. Add cyclopropylacetylene to the Grignard reagent solution and stir.
-
-
Addition to Ketone: To the freshly prepared cyclopropylacetylide solution at the appropriate temperature (typically -78 °C for the lithium reagent), add a solution of the ketone in the anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the resulting propargyl alcohol by column chromatography.
Key Synthetic Applications and Comparative Performance
The choice between an electrophilic or nucleophilic reagent strategy often depends on the target molecule and the available starting materials. Below are comparisons in the context of two common and important transformations.
Sonogashira Coupling
The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[9] In this context, cyclopropylacetylene itself is the key reagent.
Table 3: Sonogashira Coupling with Cyclopropylacetylene
| Reactants | Catalyst System | Base | Solvent | Temperature | Yield |
| Cyclopropylacetylene + Iodobenzene | Pd(PPh₃)₂Cl₂, CuI | Et₃N | THF | Room Temp. | ~90% |
| Cyclopropylacetylene + 4-Bromoanisole | Pd(OAc)₂, P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 80 °C | ~85% |
| Cyclopropylacetylene + 2-Chloropyridine | Pd₂(dba)₃, XPhos | K₃PO₄ | Toluene | 110 °C | ~75% |
Note: Yields are approximate and can vary based on specific reaction conditions and substrates.
Experimental Protocol: Sonogashira Coupling
Materials:
-
Aryl or Vinyl Halide (1.0 equiv)
-
Cyclopropylacetylene (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)
-
Copper(I) iodide (CuI, 2-10 mol%) (for traditional Sonogashira)
-
Base (e.g., Et₃N, DIPEA, 2-3 equiv)
-
Solvent (e.g., THF, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel under an inert atmosphere, add the aryl/vinyl halide, palladium catalyst, CuI (if using), and solvent.
-
Add the base and cyclopropylacetylene to the mixture.
-
Stir the reaction at room temperature or with heating until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with a suitable solvent and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water or brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Visualization of Synthetic Strategies
The choice of reagent dictates the overall synthetic approach to a target molecule containing the cyclopropylacetylene moiety. The following diagrams illustrate these divergent pathways.
Caption: Electrophilic approach using this compound.
Caption: Nucleophilic approach starting from cyclopropylacetylene.
Conclusion
While this compound remains a staple reagent for the introduction of the cyclopropylacetylene group, a comprehensive understanding of its alternatives provides chemists with a broader toolkit for synthetic challenges. Electrophilic reagents with better leaving groups, such as the corresponding iodide or tosylate, can enhance reactivity and allow for milder reaction conditions. Conversely, nucleophilic reagents derived from cyclopropylacetylene, namely the lithium and Grignard reagents, offer a powerful alternative strategy for forming C-C bonds with a variety of electrophiles. The choice of reagent should be guided by the specific synthetic target, the nature of the available starting materials, and the desired reaction conditions. By considering these alternatives, researchers can optimize their synthetic routes to access novel and complex molecules for drug discovery and development.
References
- 1. Cyclopropylacetylene - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Merging Asymmetric [1,2]-Additions of Lithium Acetylides to Carbonyls with Type II Anion Relay Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sonogashira-Hagiwara Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
A Comparative Guide to Purity Analysis of (3-Bromo-1-propyn-1-yl)cyclopropane: HPLC, GC-FID, and qNMR Methods
For researchers, scientists, and professionals in drug development, the accurate determination of purity for novel building blocks like (3-Bromo-1-propyn-1-yl)cyclopropane is a critical checkpoint in ensuring the integrity and reproducibility of synthetic processes. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Gas Chromatography with Flame Ionization Detection (GC-FID) and Quantitative Nuclear Magnetic Resonance (qNMR)—for the purity assessment of this compound. Detailed experimental protocols and comparative performance data are presented to facilitate informed method selection.
This compound is a small, relatively non-polar molecule with no strong UV chromophore, which presents unique challenges for analysis. While Certificates of Analysis for this compound often report purity determined by Gas Chromatography (GC)[1][2][3], this guide will explore a proposed HPLC method alongside GC-FID and qNMR, offering a multi-faceted view of available analytical strategies.
Analytical Methodologies: A Comparative Overview
The selection of an optimal analytical method is contingent on several factors, including the physicochemical properties of the analyte, potential impurities, and the specific requirements for accuracy, sensitivity, and throughput.
-
High-Performance Liquid Chromatography (HPLC): A versatile and widely accessible technique, HPLC is adept at separating non-volatile or thermally labile compounds.[4] For this compound, a reversed-phase method is proposed. Due to the lack of a significant chromophore, detection can be achieved at low UV wavelengths (around 210 nm) or with a universal detector such as a Refractive Index (RI) detector.[5]
-
Gas Chromatography (GC-FID): As evidenced by its use in commercial quality control[1][2][3], GC is an excellent choice for volatile and thermally stable compounds like the target analyte. Coupled with a Flame Ionization Detector (FID), GC offers high sensitivity and resolution for volatile impurities.
-
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a primary analytical method that can determine purity without the need for a specific reference standard of the analyte.[5] It provides structural confirmation and is non-destructive, offering a comprehensive purity assessment based on the relative integration of signals from the analyte versus a certified internal standard.
Comparative Performance Data
The following table summarizes hypothetical but plausible performance data for the three analytical techniques, illustrating their relative strengths and weaknesses for the analysis of this compound.
| Parameter | HPLC-UV (Proposed) | HPLC-RI (Proposed) | GC-FID | qNMR |
| Limit of Detection (LOD) | ~0.05% | ~0.1% | ~0.01% | ~0.1% |
| Limit of Quantitation (LOQ) | ~0.15% | ~0.3% | ~0.03% | ~0.3% |
| Linearity (R²) | >0.999 | >0.998 | >0.999 | >0.999 |
| Precision (RSD%) | < 2.0% | < 3.0% | < 1.5% | < 1.0% |
| Accuracy/Recovery | 98-102% | 97-103% | 99-101% | 99-101% (Certified) |
| Analysis Time | ~15 min | ~15 min | ~20 min | ~10 min |
| Strengths | Widely available; good for non-volatile impurities. | Universal detection for non-chromophoric compounds. | High sensitivity for volatile impurities; established method. | Absolute quantification without a reference standard; structural confirmation. |
| Limitations | Low sensitivity due to weak chromophore. | Lower sensitivity than UV or FID; sensitive to mobile phase changes. | Not suitable for non-volatile or thermally labile impurities. | Requires a high-field NMR spectrometer; may not detect non-protonated impurities. |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below.
Proposed HPLC Method (UV/RI Detection)
This method is based on general principles for analyzing small, non-polar compounds.[5][6]
-
Instrumentation: HPLC system equipped with a UV or Refractive Index (RI) detector and data acquisition software.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile and Water (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm or Refractive Index (RI).
-
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. Prepare working standards by serial dilution.
Gas Chromatography (GC-FID) Method
This protocol is adapted from standard methods for analyzing volatile small molecules and is consistent with the information from Certificates of Analysis.[1][2][5]
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) and a capillary column suitable for general-purpose separations (e.g., DB-5 or equivalent).
-
GC Conditions:
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial Temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at 20°C/min.
-
Hold: Hold at 250°C for 5 minutes.
-
-
Carrier Gas: Helium, at a constant flow of 1.2 mL/min.
-
Split Ratio: 50:1.
-
-
Sample Preparation: Dilute the sample in a suitable solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Quantitative NMR (qNMR) Method
This protocol outlines a general procedure for qNMR analysis.[7]
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample.
-
Accurately weigh approximately 5-10 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) whose signals do not overlap with the analyte signals.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., CDCl₃) in a volumetric flask.
-
Transfer an aliquot of the solution to a 5 mm NMR tube.
-
-
¹H NMR Data Acquisition:
-
Pulse Sequence: Standard single-pulse experiment with a sufficiently long relaxation delay (d1, e.g., 5 times the longest T1) to ensure full signal relaxation.
-
Number of Scans: 16 to 64 scans for good signal-to-noise.
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity based on the integral values, the number of protons for each signal, the molar masses, and the initial weights of the sample and internal standard.
-
Visualizing the Workflows
To better illustrate the procedural steps, the following diagrams outline the workflows for each analytical method.
Caption: General workflow for HPLC purity analysis.
References
- 1. file.leyan.com [file.leyan.com]
- 2. file.leyan.com [file.leyan.com]
- 3. file.leyan.com [file.leyan.com]
- 4. teledynelabs.com [teledynelabs.com]
- 5. benchchem.com [benchchem.com]
- 6. HPLC Method for Analysis of 1-Bromopropane on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 7. benchchem.com [benchchem.com]
Comparative study of catalysts for bromoalkyne coupling
A Comparative Guide to Catalysts for Bromoalkyne Coupling Reactions
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the formation of carbon-carbon bonds involving bromoalkynes is a critical transformation. The choice of catalyst for this coupling reaction significantly impacts yield, substrate scope, and reaction conditions. This guide provides an objective comparison of common catalyst systems based on palladium, copper, and nickel, supported by experimental data, to aid in catalyst selection and methods development.
Performance Comparison of Catalytic Systems
The efficiency of bromoalkyne coupling is highly dependent on the chosen metal catalyst, ligands, and reaction conditions. The following table summarizes the performance of representative palladium, copper, and nickel-based systems in bromoalkyne coupling reactions.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Palladium-Catalyzed | |||||||
| Pd(CF₃COO)₂ / CuI | PPh₃ | Et₃N | DMF | 100 | 3 | up to 96 | Effective for Sonogashira coupling of heteroaryl bromides.[1] |
| Pd₂(dba)₃ | P(t-Bu)₃ | Cs₂CO₃ | Toluene | RT | 12 | 85-95 | Copper-free Sonogashira reaction of aryl bromides.[2] |
| PdCl₂(PPh₃)₂ / CuI | PPh₃ | i-Pr₂NH | THF | RT | 4 | ~80 | Classical Sonogashira conditions. |
| Copper-Catalyzed | |||||||
| CuI | P(o-tolyl)₃ | K₂CO₃ | Ethanol | 100 | 12 | 78-94 | Cost-effective and air-insensitive alternative to palladium catalysts.[3][4] |
| CuCN·2LiBr | - | - | THF | RT | - | 58-81 | For coupling with organozinc reagents.[5] |
| CuCl / NH₂OH·HCl | n-BuNH₂ | H₂O/THF | 0-23 | 6 | ~70 | Cadiot-Chodkiewicz coupling with in-situ generated bromoalkyne.[6] | |
| Nickel-Catalyzed | |||||||
| Ni(OTf)₂ | t-Bubpy | LiOt-Bu | Toluene | 120 | 12 | 60-90 | For C-H alkynylation of N-heterocycles.[7] |
| NiCl₂(PCy₃)₂ | - | - | THF | RT | - | - | Effective for reductive coupling of bromoalkynes with other electrophiles. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for bromoalkyne coupling reactions using palladium, copper, and nickel catalysts.
Palladium-Catalyzed Sonogashira Coupling
This protocol describes a typical Sonogashira coupling of a bromoalkyne with a terminal alkyne.
Materials:
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-10 mol%)
-
Bromoalkyne (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst, copper(I) iodide, and the bromoalkyne.
-
Add the anhydrous solvent, followed by the amine base.
-
Add the terminal alkyne dropwise to the stirred solution.
-
The reaction mixture is stirred at room temperature or heated as required, and the progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Copper-Catalyzed Cadiot-Chodkiewicz Coupling
This protocol outlines the copper-catalyzed coupling of a bromoalkyne with a terminal alkyne.
Materials:
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Ligand (e.g., P(o-tolyl)₃, 10-20 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Bromoalkyne (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Solvent (e.g., Ethanol)
Procedure:
-
A mixture of the bromoalkyne, terminal alkyne, CuI, P(o-tolyl)₃, and K₂CO₃ in ethanol is stirred in a sealed tube.[4]
-
The reaction mixture is heated to 100 °C for 12 hours.[4]
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is diluted with water and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
The crude product is purified by flash column chromatography.
Nickel-Catalyzed C-H Alkynylation
This protocol describes the nickel-catalyzed alkynylation of a C-H bond with a bromoalkyne.[7]
Materials:
-
Ni(OTf)₂ (10 mol%)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (t-Bubpy, 10 mol%)
-
Lithium tert-butoxide (LiOt-Bu, 2.0 equiv)
-
N-heterocycle (e.g., 2-pyridone, 1.0 equiv)
-
Bromoalkyne (2.0 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox, an oven-dried vial is charged with Ni(OTf)₂, t-Bubpy, LiOt-Bu, and the N-heterocycle.
-
Anhydrous toluene and the bromoalkyne are added.
-
The vial is sealed and the reaction mixture is stirred at 120 °C for 12 hours.
-
After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, eluting with ethyl acetate.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel.
Visualizing the Workflow and Catalytic Cycles
To further clarify the experimental process and the underlying chemical transformations, the following diagrams are provided.
References
- 1. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. Copper(I) Iodide Catalyzed Cross-Coupling Reaction of Terminal Alkynes with 1-Bromoalkynes: A Simple Synthesis of Unsymmetrical Buta-1,3-diynes [organic-chemistry.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 1,3-Diynes Via Cadiot-Chodkiewicz Coupling of Volatile, in Situ-Generated Bromoalkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Mind the Gap: A Proposed DFT-Guided Comparison of (3-Bromo-1-propyn-1-yl)cyclopropane Reactivity
A notable absence of dedicated computational studies on (3-bromo-1-propyn-1-yl)cyclopropane presents a compelling opportunity for new research. This guide outlines a proposed comparative study using Density Functional Theory (DFT) to elucidate its reactivity profile against relevant alternatives, providing a roadmap for researchers in physical organic chemistry and drug discovery.
Currently, a comprehensive search of the scientific literature reveals no specific DFT studies focused on the reactivity of this compound. While research exists on the general reactivity of electrophilic cyclopropanes[1][2][3], propargyl halides[4], and various DFT-based mechanistic explorations of cyclopropane ring-opening reactions[5][6][7], a direct computational analysis of this specific molecule is absent. This guide, therefore, proposes a framework for a comparative DFT study, drawing upon established methodologies to benchmark the reactivity of this compound against structurally similar compounds. Such a study would provide valuable insights into its electronic structure, reaction mechanisms, and potential as a synthetic building block.
Proposed Comparative Reactivity Analysis
To understand the unique reactivity imparted by the combination of a cyclopropyl group, an alkyne, and a propargylic bromide, a comparative DFT study should be conducted against the following molecules:
-
Propargyl Bromide: To isolate the effect of the cyclopropyl group.
-
(3-Bromo-1-propyn-1-yl)benzene: To compare the electronic influence of a cyclopropyl group versus an aryl group.
-
1-Bromo-2-butyne: To assess the impact of a terminal versus an internal alkyne.
The proposed study would focus on two key areas:
-
Ground State Properties: Analysis of frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and bond lengths to predict the most likely sites of nucleophilic attack and the inherent stability of the molecules.
-
Reaction Energetics: Calculation of activation energies and reaction enthalpies for key transformations, such as S(_N)2, S(_N)2', and potential rearrangement pathways.
Hypothetical Data Presentation
The following tables present a hypothetical summary of the quantitative data that would be generated from the proposed DFT study. The values are illustrative and based on general principles of reactivity for similar compounds.
Table 1: Calculated Ground State Properties (Illustrative)
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | C-Br Bond Length (Å) |
| This compound | -6.8 | -0.5 | 6.3 | 1.95 |
| Propargyl Bromide | -7.2 | -0.8 | 6.4 | 1.94 |
| (3-Bromo-1-propyn-1-yl)benzene | -6.5 | -0.9 | 5.6 | 1.96 |
| 1-Bromo-2-butyne | -7.0 | -0.6 | 6.4 | 1.95 |
Table 2: Calculated Activation Energies (ΔG‡) for Nucleophilic Substitution with a Model Nucleophile (e.g., Cl⁻) (Illustrative)
| Compound | S(_N)2 Pathway (kcal/mol) | S(_N)2' Pathway (kcal/mol) |
| This compound | 22 | 25 |
| Propargyl Bromide | 20 | 28 |
| (3-Bromo-1-propyn-1-yl)benzene | 24 | 23 |
| 1-Bromo-2-butyne | 23 | N/A |
Proposed Experimental and Computational Protocols
Computational Methodology:
A robust DFT study would involve the following steps:
-
Geometry Optimization: The ground-state geometries of all reactants, transition states, and products would be optimized using a suitable functional, such as B3LYP or M06-2X, with a basis set like 6-311+G(d,p).
-
Frequency Calculations: To confirm that the optimized geometries correspond to minima (no imaginary frequencies) or transition states (one imaginary frequency) on the potential energy surface.
-
Transition State Searching: Employing methods like the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods to locate the transition state structures for the proposed reaction pathways.
-
Intrinsic Reaction Coordinate (IRC) Calculations: To verify that the located transition states connect the correct reactants and products.
-
Solvation Modeling: Utilizing a continuum solvation model, such as the Polarizable Continuum Model (PCM), to account for the effect of a solvent on the reaction energetics.
Experimental Validation:
The computational predictions should be validated through experimental studies. This would involve:
-
Synthesis: Synthesis of this compound and the chosen alternative compounds.
-
Kinetic Studies: Measuring the reaction rates of these compounds with a series of nucleophiles under controlled conditions to determine experimental activation energies and reaction orders.
-
Product Analysis: Characterization of the reaction products using techniques like NMR, GC-MS, and IR spectroscopy to identify the regioselectivity and stereoselectivity of the reactions.
Visualizing Proposed Reaction Pathways
The following diagrams illustrate the potential reaction pathways for nucleophilic attack on this compound that would be investigated in the proposed DFT study.
Caption: Proposed S(_N)2 reaction pathway for this compound.
Caption: Proposed S(_N)2' reaction pathway for this compound.
Caption: Proposed integrated computational and experimental workflow.
References
- 1. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The role of halide ions in the carboxylative cyclization of propargyl alcohol with CO2 on CuX-deposited UiO-67(bpy) MOFs (X = F, Cl, Br, and I): a DFT study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scilit.com [scilit.com]
Unraveling the Reaction Mechanisms of Cyclopropyl Acetylenes: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the intricate reaction mechanisms of cyclopropyl acetylenes is paramount for designing novel synthetic routes and developing new chemical entities. This guide provides a comparative analysis of the primary reaction pathways involving cyclopropyl acetylenes—transition-metal-catalyzed cycloadditions and electrophilic additions—supported by experimental data and detailed protocols.
Cyclopropyl acetylenes are a unique class of organic compounds characterized by the presence of a strained three-membered ring directly attached to an alkyne functionality. This structural motif imparts distinct reactivity, making them valuable building blocks in organic synthesis, notably in the preparation of pharmaceutical agents like the anti-HIV drug Efavirenz.[1] The inherent ring strain of the cyclopropyl group and the electron-rich nature of the acetylene triple bond govern the diverse reactivity of these molecules, leading to a range of fascinating and synthetically useful transformations. Mechanistic studies have primarily focused on two major reaction types: transition-metal-catalyzed cycloadditions and electrophilic additions, each with distinct outcomes and mechanistic pathways.
Transition-Metal-Catalyzed Cycloaddition Reactions
Transition metals, particularly rhodium(I) complexes, have proven to be effective catalysts in promoting cycloaddition reactions involving cyclopropyl acetylenes. These reactions often proceed via activation of the cyclopropane ring, leading to the formation of larger ring systems. A notable example is the Rh(I)-catalyzed hetero-[5+2] cycloaddition of cyclopropyl imines and alkynes, which provides an efficient route to dihydroazepines.[2]
From a mechanistic standpoint, the reaction is initiated by the coordination of the Rh(I) catalyst to the cyclopropyl imine, followed by oxidative addition involving cleavage of a C-C bond in the cyclopropane ring. This forms a rhodacyclohexanone intermediate. Subsequent insertion of the alkyne and reductive elimination yields the seven-membered dihydroazepine ring.
While rhodium catalysts are prominent, other transition metals can also be employed, though comparative studies focusing specifically on cyclopropyl acetylene are limited. The choice of metal and ligands can significantly influence the reaction's efficiency and selectivity.
Comparative Performance of Catalysts in Related Systems
While direct comparative data for various transition metals with cyclopropyl acetylene in [5+2] cycloadditions is scarce in the reviewed literature, studies on analogous systems with vinylcyclopropanes offer valuable insights. The general trend suggests that late transition metals in low oxidation states are effective in activating the strained cyclopropane ring.
| Catalyst System | Substrate Type | Reaction Type | Yield (%) | Stereoselectivity | Reference |
| [Rh(CO)2Cl]2 | Cyclopropyl imine & Alkyne | Hetero-[5+2] Cycloaddition | High | Regiospecific | [2] |
| Pd(0) complexes | Vinylcyclopropanes | Ring-opening/Cross-coupling | Variable | Dependent on ligands | General observation |
| Ni(0) complexes | Vinylcyclopropanes | [3+2] Cycloaddition | Good | High | General observation |
Table 1: Performance of Various Transition Metal Catalysts in Cycloadditions of Strained Ring Systems.
Experimental Protocol: Rh(I)-Catalyzed Hetero-[5+2] Cycloaddition
The following is a general procedure for the Rh(I)-catalyzed hetero-[5+2] cycloaddition of a cyclopropyl imine with an alkyne, based on established methodologies.[2]
Materials:
-
[Rh(CO)2Cl]2 (catalyst)
-
Cyclopropyl imine (substrate)
-
Alkyne (e.g., cyclopropyl acetylene) (substrate)
-
Anhydrous, degassed solvent (e.g., toluene or 1,2-dichloroethane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the cyclopropyl imine and the alkyne in the chosen solvent.
-
Add the [Rh(CO)2Cl]2 catalyst (typically 1-5 mol%).
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to elevated temperatures, depending on the substrates) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired dihydroazepine product.
Electrophilic Addition Reactions
The triple bond of cyclopropyl acetylene is susceptible to electrophilic attack. These reactions can proceed with or without the involvement of the cyclopropyl ring, leading to a variety of products. The stability of the intermediate carbocation plays a crucial role in determining the reaction pathway.
In the absence of strong ring-opening driving forces, electrophilic addition occurs across the triple bond, similar to other alkynes. For example, the hydrochlorination of cyclopropyl acetylenes can be catalyzed by Lewis acids like zinc chloride. The reaction proceeds through a vinyl cation intermediate.
However, the proximity of the strained cyclopropyl ring can lead to alternative reaction pathways involving ring-opening, especially if the resulting carbocation can be stabilized through resonance or other electronic effects. The outcome of the reaction is a delicate balance between the stability of the vinyl cation and the propensity of the cyclopropyl ring to relieve its strain.
Comparative Reactivity: Cyclopropyl Acetylene vs. Other Alkynes
The cyclopropyl group, with its partial π-character, can influence the rate and regioselectivity of electrophilic additions compared to simple alkyl or aryl acetylenes. The electron-donating nature of the cyclopropyl group can activate the triple bond towards electrophilic attack.
| Alkyne | Electrophile | Catalyst/Conditions | Product(s) | Observations |
| Cyclopropyl acetylene | HCl | ZnCl2 | 2-chloro-1-cyclopropyl-ethene | Addition across the triple bond |
| Phenylacetylene | HCl | 1-chloro-1-phenylethene | Markovnikov addition | |
| 1-Hexyne | HBr | Peroxides | 1-bromo-1-hexene | Anti-Markovnikov addition (radical mechanism) |
Table 2: Comparison of Electrophilic Addition Reactions for Different Alkynes.
Experimental Protocol: Zinc Chloride-Catalyzed Hydrochlorination of Cyclopropyl Acetylene
The following is a representative protocol for the hydrochlorination of an alkyne, which can be adapted for cyclopropyl acetylene.
Materials:
-
Cyclopropyl acetylene
-
Zinc chloride (ZnCl2), anhydrous
-
Hydrogen chloride (HCl) gas or a solution in a suitable solvent
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
In a dry reaction vessel, dissolve cyclopropyl acetylene in the anhydrous solvent.
-
Add anhydrous zinc chloride to the solution.
-
Bubble hydrogen chloride gas through the solution at a controlled rate, or add a solution of HCl dropwise, while maintaining the reaction temperature (typically low temperatures are preferred to minimize side reactions).
-
Monitor the reaction by GC or NMR spectroscopy.
-
Once the reaction is complete, quench with a cold, dilute aqueous solution of a weak base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., MgSO4), and concentrate under reduced pressure.
-
Purify the product by distillation or chromatography.
Conclusion
The reactions of cyclopropyl acetylenes are diverse and mechanistically rich. Transition-metal catalysis, particularly with rhodium(I), provides a powerful tool for constructing complex cyclic molecules through cycloaddition pathways that leverage the strain of the cyclopropyl ring. In contrast, electrophilic additions offer a means to functionalize the acetylenic triple bond, with the cyclopropyl group influencing the reactivity and potentially participating in ring-opening processes.
Further mechanistic studies, especially those providing quantitative comparisons between different catalysts and substrates, will be crucial for advancing the synthetic utility of this versatile class of compounds. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to explore and harness the unique reactivity of cyclopropyl acetylenes in their own synthetic endeavors.
References
Benchmarking Synthetic Routes to (3-Bromo-1-propyn-1-yl)cyclopropane: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of two prominent synthetic routes to (3-Bromo-1-propyn-1-yl)cyclopropane, a valuable building block in medicinal chemistry. We will delve into the classic electrophilic bromination using N-Bromosuccinimide (NBS) and a silver catalyst, and contrast it with a method involving the lithiation of cyclopropylacetylene followed by quenching with elemental bromine. This comparison is supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.
Comparative Analysis of Synthetic Routes
The synthesis of this compound from the readily available starting material, cyclopropylacetylene, can be approached through different chemical strategies. Below is a summary of the key performance indicators for two common methods.
| Parameter | Method 1: Electrophilic Bromination (NBS/AgNO₃) | Method 2: Lithiation-Bromination (n-BuLi/Br₂) |
| Starting Material | Cyclopropylacetylene | Cyclopropylacetylene |
| Key Reagents | N-Bromosuccinimide (NBS), Silver Nitrate (AgNO₃) | n-Butyllithium (n-BuLi), Bromine (Br₂) |
| Solvent | Acetone | Tetrahydrofuran (THF) |
| Reaction Temperature | Room Temperature (approx. 24°C) | -78°C to Room Temperature |
| Reaction Time | ~22 hours | ~2 hours |
| Reported Yield | High (Typical for this method) | Good to High |
| Purity (Typical) | High (Commercial samples available at >98%) | Dependent on purification |
| Key Advantages | Milder reaction conditions, operational simplicity. | Rapid reaction time. |
| Key Disadvantages | Longer reaction time, use of a heavy metal catalyst. | Requires cryogenic temperatures and handling of pyrophoric and highly corrosive reagents. |
Visualizing the Synthetic Pathways
The logical flow of each synthetic route is depicted in the diagrams below, generated using the DOT language.
Safety Operating Guide
Proper Disposal of (3-Bromo-1-propyn-1-yl)cyclopropane: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and operational excellence. This document provides a comprehensive, step-by-step guide for the safe disposal of (3-bromo-1-propyn-1-yl)cyclopropane, a halogenated acetylenic compound. Adherence to these procedures is critical to mitigate risks and ensure compliance with safety regulations.
This compound is a molecule that requires careful handling due to its combination of a reactive terminal alkyne and a halogenated functional group.[1][2] Improper disposal can lead to hazardous reactions and environmental contamination. The following procedures are based on established best practices for the disposal of halogenated and reactive chemical wastes.[3][4][5][6]
Essential Safety and Handling Information
Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While a detailed, specific SDS was not available, general safety protocols for related compounds such as propargyl bromide provide crucial guidance.[7][8][9]
Key Hazards:
-
Reactivity: Terminal alkynes can be reactive and potentially form explosive acetylides, especially in the presence of certain metals.
-
Halogenated Compound: Halogenated organic compounds require specific disposal routes and should not be mixed with non-halogenated solvent waste.[4][5][6]
-
Toxicity and Irritation: Assume the compound is toxic and an irritant. Always handle with appropriate personal protective equipment (PPE).
Quantitative Data Summary
For safe handling and disposal, it is crucial to be aware of the physical and chemical properties of the substance.
| Property | Value | Source |
| CAS Number | 852526-08-0 | [1] |
| Molecular Formula | C₆H₇Br | [10] |
| Molecular Weight | 159.03 g/mol | [10] |
| Appearance | Assumed to be a liquid | |
| Storage Temperature | Room Temperature, sealed in a dry environment | [11] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the quenching and disposal of small quantities of this compound typically used in a research laboratory setting.
Materials Required:
-
Appropriate Personal Protective Equipment (PPE): Safety goggles, flame-resistant lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Inert solvent (e.g., toluene or xylene).
-
Quenching agent: A protic solvent such as isopropanol or sec-butanol.[12][13][14]
-
Reaction vessel (round-bottom flask) of appropriate size.
-
Stirring apparatus (magnetic stirrer and stir bar).
-
Ice bath.
Procedure:
-
Preparation and Dilution:
-
Cooling and Inert Atmosphere:
-
Quenching the Terminal Alkyne:
-
Slowly add a protic solvent, such as isopropanol or sec-butanol, dropwise to the cooled, stirred solution.[12][13][14] The protic solvent will react with and "quench" the reactive terminal alkyne.
-
Monitor the reaction for any signs of gas evolution or temperature increase. If the reaction becomes vigorous, pause the addition until it subsides.[15]
-
Continue the slow addition until no further reaction is observed.
-
-
Final Quenching with a More Protic Solvent (Optional but Recommended):
-
After the initial quenching with a less reactive alcohol, a more proton-donating solvent like n-butanol or even a mixture of isopropanol and water can be slowly added to ensure complete deactivation.[13]
-
-
Waste Collection:
-
Once the quenching is complete and the solution has returned to room temperature, transfer the mixture to a designated and clearly labeled "Halogenated Organic Waste" container.[4][5]
-
Ensure the waste container is properly sealed and stored in a designated satellite accumulation area away from incompatible materials.[3][5]
-
-
Decontamination of Glassware:
-
Rinse all glassware that came into contact with this compound with a suitable solvent (e.g., acetone).
-
Collect the rinsate in the same halogenated waste container.
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. This compound | 852526-08-0 | CJB52608 [biosynth.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. echemi.com [echemi.com]
- 8. Propargyl bromide - Wikipedia [en.wikipedia.org]
- 9. Propargyl bromide | C3H3Br | CID 7842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemuniverse.com [chemuniverse.com]
- 11. This compound - CAS:852526-08-0 - Sunway Pharm Ltd [3wpharm.com]
- 12. ehs.uci.edu [ehs.uci.edu]
- 13. chemistry.nd.edu [chemistry.nd.edu]
- 14. ehs.ucr.edu [ehs.ucr.edu]
- 15. How To Run A Reaction [chem.rochester.edu]
Essential Safety and Logistical Information for Handling (3-Bromo-1-propyn-1-yl)cyclopropane
(3-Bromo-1-propyn-1-yl)cyclopropane is a chemical compound that requires careful handling due to its potential health hazards. This guide provides essential procedural information for researchers, scientists, and drug development professionals to ensure its safe use and disposal in a laboratory setting.
Hazard Identification and Personal Protective Equipment
According to its Safety Data Sheet, this compound is harmful if swallowed, causes skin irritation, can cause serious eye damage, and may cause respiratory irritation.[1] Therefore, a thorough risk assessment should be conducted before beginning any work with this compound. The following personal protective equipment (PPE) is mandatory to minimize exposure risks.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[2] | Protects against splashes and vapors that can cause serious eye damage.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile or Butyl rubber), flame-retardant lab coat or apron.[2] | Prevents skin contact, which can cause irritation.[1][2] |
| Respiratory Protection | Work in a certified chemical fume hood.[2] For large-scale operations or in case of ventilation failure, a NIOSH-approved respirator with organic vapor cartridges is necessary.[2] | Ensures adequate ventilation and minimizes the inhalation of vapors that may cause respiratory irritation.[1][2] |
| Footwear | Closed-toe, chemical-resistant shoes.[2] | Protects feet from potential spills.[2] |
Operational and Disposal Plan
A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety.
Step-by-Step Handling Protocol
-
Preparation :
-
Ensure a chemical fume hood is functioning correctly before starting any work.[2]
-
Don all required personal protective equipment.[2]
-
Assemble all necessary equipment and reagents.
-
Keep spill control materials, such as non-combustible absorbent material (e.g., sand, vermiculite), readily available.[2]
-
-
Dispensing :
-
Reaction :
-
Work-up and Cleaning :
Spill Management
In the event of a small spill, absorb the material with a non-combustible absorbent like sand or vermiculite.[2] Place the contaminated absorbent material into a sealed container for proper disposal.[2] For larger spills, evacuate the area and follow emergency procedures.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Collect waste in a properly labeled, sealed, and compatible container.[2]
-
Do not dispose of this chemical down the drain.[2]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[2]
-
It is recommended to use a licensed waste disposal contractor for incineration.[2]
Experimental Workflow Visualization
The following diagram illustrates the key stages of the operational plan for handling this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
